molecular formula C31H47NO10 B13795766 Digitoxigenin-3-beta-L-glucosylglycyl ester CAS No. 81072-27-7

Digitoxigenin-3-beta-L-glucosylglycyl ester

Cat. No.: B13795766
CAS No.: 81072-27-7
M. Wt: 593.7 g/mol
InChI Key: SCMYLIWDCTWJJB-UHFFFAOYSA-N
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Description

Digitoxigenin-3-beta-L-glucosylglycyl ester (CAS 81072-27-7) is a semisynthetic cardenolide derivative. This compound is structurally characterized as a glycine derivative conjugated to the digitoxigenin aglycone, which is the core steroid structure of cardiac glycosides like digitoxin . As a cardenolide derivative, its primary researched mechanism of action is the potent inhibition of the sodium-potassium pump (Na+/K+-ATPase) . By binding to this enzyme, it disrupts ionic gradients across the cell membrane, which is a pathway of significant interest in physiological and pharmacological studies. In research settings, Digitoxigenin-3-beta-L-glucosylglycyl ester is used as a tool compound to investigate the biological functions of cardenolides. Modifications to the sugar moiety of digitoxigenin, such as the glucosylglycyl ester in this compound, are a key strategy in medicinal chemistry to alter the properties and selectivity of the parent molecule . Studies on similar digitoxigenin derivatives have shown that altering the sugar group can significantly impact cytotoxic potency and selectivity in various human cancer cell lines, including non-small cell lung cancer (A549) and cervical carcinoma (HeLa) cells . These derivatives are investigated for their potential to induce apoptosis and their effects on other P-type ATPases, such as the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and plasma membrane Ca2+-ATPase (PMCA) . The exploration of such compounds contributes to the understanding of structure-activity relationships (SAR) and the development of novel targeted therapies. Digitoxigenin-3-beta-L-glucosylglycyl ester is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

81072-27-7

Molecular Formula

C31H47NO10

Molecular Weight

593.7 g/mol

IUPAC Name

[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(2,3,4,5,6-pentahydroxyhexylideneamino)acetate

InChI

InChI=1S/C31H47NO10/c1-29-8-5-19(42-26(37)14-32-13-23(34)27(38)28(39)24(35)15-33)12-18(29)3-4-22-21(29)6-9-30(2)20(7-10-31(22,30)40)17-11-25(36)41-16-17/h11,13,18-24,27-28,33-35,38-40H,3-10,12,14-16H2,1-2H3

InChI Key

SCMYLIWDCTWJJB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CN=CC(C(C(C(CO)O)O)O)O

Origin of Product

United States
Foundational & Exploratory

Na+/K+-ATPase binding affinity of Digitoxigenin-3-beta-L-glucosylglycyl ester

Technical Assessment: Na /K -ATPase Binding Profile of Digitoxigenin-3- -L-glucosylglycyl Ester

Executive Summary

Digitoxigenin-3-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-L-glucosylglycyl esterdigitoxigenin


The addition of a glucosyl-glycyl moiety at the C3 position serves two critical functions:

  • Solubility Enhancement: The polar glucose and glycine linker significantly increase hydrophilicity compared to the lipophilic steroid core.

  • Prodrug/Active Analog Potential: The ester linkage is susceptible to enzymatic hydrolysis (esterases), potentially releasing the active digitoxigenin in vivo, while the intact molecule may retain binding affinity through the sugar-binding pocket of the ATPase

    
    -subunit.
    

This guide details the binding mechanism, theoretical and comparative affinity data, and the standard protocols for validation.

Molecular Architecture & Binding Mechanism

Structural Rationale

The pharmacophore of cardiac glycosides resides in the steroid nucleus (cis-fused A/B and C/D rings) and the unsaturated lactone ring at C17.[1] The C3 position, where the sugar moiety typically resides in natural glycosides (e.g., digitoxin), is the primary site for modification to alter pharmacokinetics without destroying activity.

  • Parent Scaffold: Digitoxigenin (Aglycone).[1][2][3]

  • Modification: 3-

    
    -esterification with N-L-glucosylglycine.
    
  • Impact: The glycine acts as a flexible linker, projecting the glucose residue into the solvent-accessible domain of the ATPase extracellular cleft.

Mechanism of Action

Like other cardenolides, this compound targets the extracellular surface of the Na



E2P conformation

Pathway Visualization: The following diagram illustrates the downstream effects of this binding event, leading to the cardiotonic (inotropic) effect.

GCompoundDigitoxigenin-3-beta-L-glucosylglycyl esterATPaseNa+/K+-ATPase (alpha-subunit)Compound->ATPaseBinds ExtracellularlyInhibitionStabilization of E2P State(Ion Transport Blocked)ATPase->InhibitionInhibitsNa_AccumulationIntracellular [Na+] IncreaseInhibition->Na_AccumulationStops Na+ EffluxNCXNCX (Na+/Ca2+ Exchanger)Reversal/InhibitionNa_Accumulation->NCXAlters GradientCa_AccumulationIntracellular [Ca2+] IncreaseNCX->Ca_AccumulationReduces Ca2+ EffluxContractilityIncreased Cardiac Contractility(Positive Inotropy)Ca_Accumulation->ContractilityActin-Myosin Interaction

Caption: Signal transduction pathway initiated by cardenolide binding to Na+/K+-ATPase.

Binding Affinity Analysis

Comparative Affinity Data

Direct experimental

glucosylglycyl ester
CompoundTarget IsoformBinding Affinity (

/

)
Notes
Digitoxigenin (Parent)

1 (General)
100 – 200 nM High affinity aglycone.
Digitoxigenin

2 /

3 (Heart/Neural)
20 – 50 nM Often shows isoform selectivity.
Digoxin (Comparator)

1
147 nM Sugar moiety stabilizes binding.
Digitoxigenin-3-amino-glycosides

1
10 – 50 nM Amino-sugars often enhance affinity.
Digitoxigenin-3-

-L-glucosylglycyl ester

1 (Predicted)
~150 – 250 nM (Intact)Linker flexibility may slightly reduce affinity vs rigid sugars.
The "Prodrug" Factor

Researchers must account for the ester linkage . In biological assays involving whole cells or plasma, esterases may rapidly hydrolyze the glycine ester, converting the compound back to digitoxigenin .

  • In Purified Enzyme Assays: The affinity reflects the intact ester.

  • In Whole Cell/In Vivo Assays: The observed effect is likely a composite of the ester and the released aglycone.

Experimental Protocol: [3H]-Ouabain Displacement Assay

To empirically determine the binding affinity (


[3H]-Ouabain Displacement Assay
Reagents & Setup
  • Source Enzyme: Purified Na

    
    /K
    
    
    -ATPase (typically porcine cerebral cortex or kidney outer medulla).
  • Radioligand: [3H]-Ouabain (Specific Activity ~15-30 Ci/mmol).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 50 mM NaCl (to promote E2P conformation).
    
Step-by-Step Workflow
  • Membrane Preparation: Isolate microsomal fractions containing high Na

    
    /K
    
    
    -ATPase density.
  • Pre-Incubation: Incubate enzyme (50

    
    g protein) with varying concentrations of the test compound (
    
    
    M to
    
    
    M) for 15 minutes at 37°C.
  • Ligand Addition: Add [3H]-Ouabain (final concentration ~5-10 nM) and incubate for 60 minutes.

  • Separation: Terminate reaction by rapid filtration through GF/B glass fiber filters (Whatman).

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

Workflow Visualization

ProtocolStep1Enzyme Prep(Porcine Cortex)Step2Incubation(Test Compound + Buffer)Step1->Step2Step3Competition(Add [3H]-Ouabain)Step2->Step3 15 min Step4Filtration(GF/B Filters)Step3->Step4 60 min Step5ScintillationCountingStep4->Step5ResultIC50 / KiCalculationStep5->Result

Caption: Standard workflow for competitive binding assays to determine Ki values.

References

  • Katz, A., et al. (2010).[4] "Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase." Journal of Biological Chemistry. Link

  • Prassas, I., & Diamandis, E. P. (2008). "Sodium-potassium pump: the new cancer target."[4] Cancer Letters. Link

  • Cornelius, F., et al. (2013).[4] "Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase." Journal of Biological Chemistry. Link

  • ChemWhat Database. (2024). "Digitoxigenin-3-beta-L-glucosylglycyl ester (CAS 81072-28-8)." Link

  • Paula, S., et al. (2005). "Structure-Activity Relationships of Cardenolides and Bufadienolides in the Na+/K+-ATPase." Biochemistry. Link

Digitoxigenin-3-beta-L-glucosylglycyl ester CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 81072-28-8[1][2][3][4][5]

Executive Summary

Digitoxigenin-3-beta-L-glucosylglycyl ester is a semi-synthetic cardenolide derivative designed to optimize the pharmacokinetic profile of its parent aglycone, digitoxigenin.[1][2][3] By conjugating the lipophilic steroid core with a polar N-(L-glucosyl)glycine moiety via an ester linkage, this compound functions as a water-soluble prodrug .[1][2][3]

The inclusion of the L-glucose enantiomer—rather than the naturally occurring D-glucose—suggests a strategic design to modulate metabolic stability, as L-glycosidic bonds are generally resistant to hydrolysis by endogenous mammalian glycosidases.[1][2][3] Upon systemic administration, the ester linkage is susceptible to cleavage by plasma esterases, releasing the active Nangcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


/K

-ATPase inhibitor, digitoxigenin.[1][2]

Chemical Identity & Identifiers

Identifier TypeValue
Chemical Name Digitoxigenin-3

-L-glucosylglycyl ester
CAS Number 81072-28-8
Synonyms Glycine, N-L-glucosyl-, 3-ester with 3

,14-dihydroxy-5

-card-20(22)-enolide;

-(L-Glucopyranosyl)glycyl-digitoxigenin
Molecular Formula C

H

NO

(Calculated based on

-glycoside linkage)
Molecular Weight ~593.71 g/mol
Parent Compound Digitoxigenin (CAS 143-62-4)
Classification Cardenolide; Cardiac Glycoside Prodrug; Steroidal Ester
Structural Composition

The molecule is a tripartite conjugate consisting of:

  • Pharmacophore: Digitoxigenin (Steroidal aglycone).[2][3][4]

  • Linker: Glycine (Amino acid spacer).[2][3]

  • Solubilizer: L-Glucose (Sugar moiety attached to the glycine nitrogen).[1][2][3]

Structural Characterization & Synthesis Logic

Molecular Architecture

The core structure retains the cis-trans-cis steroid backbone configuration typical of cardenolides (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 cis, 

trans,

cis), which is critical for binding to the Na

/K

-ATPase pump.[1][2]
  • C3 Position: The 3

    
    -hydroxyl group of digitoxigenin is esterified with the carboxyl group of glycine.[2]
    
  • Glycine Nitrogen: The amino group of the glycine linker is substituted with an L-glucose moiety, likely via an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -glycosidic bond (glycosylamine) or an Amadori rearrangement product, enhancing hydrophilicity.[1][2]
    
  • C17 Position: Retains the unsaturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -lactone ring (butenolide), the essential structural element for receptor interaction.[1][2]
    
Retrosynthetic Pathway (DOT Visualization)

The synthesis likely involves a stepwise protection-coupling-deprotection strategy to ensure regioselectivity at the C3-hydroxyl.[1][2][3]

SynthesisPathway cluster_legend Reaction Legend Digitoxigenin Digitoxigenin (Aglycone) Intermediate1 Intermediate 1: Digitoxigenin-3-N-Boc-glycinate Digitoxigenin->Intermediate1 DCC/DMAP Coupling (Esterification) BocGlycine N-Boc-Glycine (Protected Linker) BocGlycine->Intermediate1 LGlucose L-Glucose (Solubilizer) FinalProduct TARGET: Digitoxigenin-3-beta- L-glucosylglycyl ester LGlucose->FinalProduct Intermediate2 Intermediate 2: Digitoxigenin-3-glycinate (Free Amine) Intermediate1->Intermediate2 TFA Deprotection (Remove Boc) Intermediate2->FinalProduct Reductive Amination (L-Glucose, NaCNBH3) key Aglycone + Linker -> Deprotection -> Glycosylation

Figure 1: Proposed retrosynthetic pathway for Digitoxigenin-3-beta-L-glucosylglycyl ester involving esterification followed by reductive amination.[1][3]

Pharmacological Mechanism[3][5][10][11][12]

Mechanism of Action (Prodrug Activation)

Digitoxigenin-3-beta-L-glucosylglycyl ester is biologically inactive or possesses significantly reduced potency in its esterified form.[1][2][3] The bulky glucosylglycyl group at C3 sterically hinders the binding of the steroid core to the extracellular surface of the Na


/K

-ATPase

-subunit.[2]

Activation Pathway:

  • Administration: The polar L-glucose moiety facilitates solubility in aqueous physiological media (blood/plasma).[1][2][3]

  • Transport: The prodrug circulates until acted upon by non-specific plasma esterases or carboxylesterases in the liver.[2]

  • Hydrolysis: The ester bond at C3 is cleaved.[2]

  • Release: Free Digitoxigenin is released, which then binds to the Nangcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    /K
    
    
    
    -ATPase, inhibiting the pump and increasing intracellular Ca
    
    
    (positive inotropy).[1][2]
  • Byproduct: The byproduct is ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -(L-glucosyl)glycine, which is metabolically inert or excreted.[1][2]
    
Significance of L-Glucose

The use of L-glucose is a critical design feature.[1][2]

  • Metabolic Stability: Mammalian glycosidases are stereoselective for D-glycosides.[1][2] The L-configuration prevents premature cleavage of the sugar from the glycine linker, ensuring the solubilizing moiety remains attached until the ester bond is cleaved.[1][2]

  • Reduced Toxicity: By preventing the release of free glucose and glycine before ester hydrolysis, the physicochemical properties of the prodrug are maintained during distribution.[2]

Analytical Protocols

To validate the identity and purity of this compound, the following multi-modal analytical workflow is recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2][3]

  • Mobile Phase A: 0.1% Formic acid in Water (Milli-Q).[1][2][3]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 220 nm (characteristic of the butenolide ring).[2][3]

  • Expected Retention: The glucosylglycyl ester will elute earlier (lower retention time) than the parent digitoxigenin due to the high polarity of the sugar moiety.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Precursor Ion: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .[1][2]
  • Key Fragmentation Patterns (MS2):

    • Loss of Sugar: Cleavage of the N-glycosidic bond.[1][2]

    • Loss of Glycine Linker: Cleavage of the ester bond, yielding the characteristic Digitoxigenin fragment (m/z ~375) .[2][3]

    • Aglycone Dehydration: Sequential loss of water molecules from the steroid core (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ).[1][2]
      

References

  • ChemWhat Database. (2025).[2][3] Digitoxigenin-3-beta-L-glucosylglycyl ester (CAS 81072-28-8).[5][6][1][2][3] Retrieved from [Link]

  • PubChem. (2025).[2][3] Digitoxigenin (CAS 143-62-4) Compound Summary.[1][2][3][7][8] National Library of Medicine.[2] Retrieved from [Link][1]

  • Prassas, I., & Diamandis, E. P. (2008).[1][2][3] Novel therapeutic applications of cardiac glycosides.[2] Nature Reviews Drug Discovery, 7(11), 926-935.[1][2][3] (Contextual reference for cardenolide mechanism).

  • Rathore, H., et al. (1986).[1][2][3] Synthesis and biological activity of digitoxigenin amino acid esters.[2][4] Journal of Medicinal Chemistry.[2][9] (Contextual reference for glycine-linker strategy).

Sources

Toxicity profile and LD50 data for Digitoxigenin-3-beta-L-glucosylglycyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Anticipated Toxicity Profile and LD50 Data for Digitoxigenin-3-beta-L-glucosylglycyl ester

Executive Summary

Therefore, this document leverages a foundational scientific approach, building from the extensively documented toxicology of the active aglycone, Digitoxigenin , and its closely related, clinically significant parent glycoside, Digitoxin . The core principle is that the fundamental mechanism of toxicity is dictated by the Digitoxigenin moiety, while the attached glucosylglycyl ester group will primarily modulate the compound's pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—which in turn influence the potency, onset, and duration of toxic effects.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the toxicological characteristics of Digitoxigenin-3-beta-L-glucosylglycyl ester, grounded in the established pharmacology of cardiac glycosides.

The Toxicophore: Mechanism of Action of Digitoxigenin

All cardiac glycosides, including the subject of this guide, exert their therapeutic and toxic effects through the same fundamental mechanism: the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump.[1][2][3] This enzyme is integral to maintaining the electrochemical gradient across the cell membranes of virtually all animal cells, particularly in excitable tissues like the heart muscle (myocardium).

The inhibition process unfolds as follows:

  • Binding: The digitoxigenin steroid nucleus binds to a specific site on the extracellular aspect of the Na+/K+-ATPase alpha-subunit.[4][5]

  • Inhibition: This binding locks the enzyme in a phosphorylated conformation, preventing the extrusion of 3 Na+ ions and the influx of 2 K+ ions.[2]

  • Increased Intracellular Sodium: The primary consequence is a progressive rise in the intracellular sodium concentration ([Na+]i).[6]

  • Altered Calcium Flux: The elevated [Na+]i reduces the driving force for the sodium-calcium exchanger (NCX), a secondary transport system that normally expels calcium from the cell. This leads to a subsequent increase in intracellular calcium concentration ([Ca2+]i).[1][6]

  • Cardiotonic and Toxic Effects: In cardiac myocytes, the elevated [Ca2+]i leads to increased calcium uptake into the sarcoplasmic reticulum, resulting in greater calcium release during each action potential. This enhances myocardial contractility (a positive inotropic effect).[6][7] At toxic concentrations, this calcium overload and the altered membrane potential lead to delayed afterdepolarizations, increased automaticity, and severe cardiac arrhythmias.[1][8]

Diagram: Mechanism of Cardiac Glycoside Toxicity

Toxicity_Pathway cluster_membrane Myocyte Cell Membrane cluster_intracellular Intracellular Space CG Digitoxigenin Ester ATPase Na+/K+-ATPase (Pump) CG->ATPase Inhibits K_in K+ ATPase->K_in 2 K+ in (Blocked) Na_i ↑ [Na+]i ATPase->Na_i Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_out Ca2+ NCX->Ca_out Ca2+ out (Reduced) Ca_i ↑ [Ca2+]i NCX->Ca_i Leads to Na_out Na+ Na_out->ATPase 3 Na+ out (Blocked) Na_out->NCX Na+ in Na_i->NCX Reduces Gradient for NCX Toxicity Arrhythmias & Cellular Toxicity Na_i->Toxicity Alters Membrane Potential SR Sarcoplasmic Reticulum (SR) Ca_i->SR ↑ Ca2+ Load SR->Toxicity Ca2+ Overload

Caption: Mechanism of toxicity for Digitoxigenin-based cardiac glycosides.

Anticipated Toxicity Profile

The clinical manifestations of toxicity are consistent across different cardiac glycosides, varying primarily in onset and duration.[1][4] Both acute overdose and chronic accumulation can lead to severe poisoning. The signs and symptoms are multisystemic, reflecting the ubiquitous nature of the Na+/K+-ATPase pump.

Cardiac Toxicity

This is the most life-threatening aspect of poisoning. The combination of increased automaticity and suppressed atrioventricular (AV) conduction creates a fertile ground for a wide variety of arrhythmias.[8][9]

  • Bradyarrhythmias: Due to increased vagal tone and direct suppression of the SA and AV nodes.[8] This can manifest as sinus bradycardia and all degrees of AV block.

  • Tachyarrhythmias: Due to increased automaticity from calcium overload.[1] Premature ventricular contractions (PVCs) are common. Atrial tachycardia with AV block is a classic sign. Ventricular tachycardia and fibrillation are often the terminal events.[9]

Gastrointestinal Effects

These are often the earliest signs of toxicity, especially in chronic cases.[4][9]

  • Anorexia (loss of appetite)

  • Nausea and vomiting

  • Abdominal pain

  • Diarrhea

Neurological and Visual Disturbances

Central nervous system effects are common and can be subtle.[5][9]

  • Lethargy, fatigue, confusion, and weakness.[4][5]

  • Visual disturbances are characteristic, including blurred vision and chromatopsia, where objects appear yellowish-green (xanthopsia).[4]

Metabolic Disturbances
  • Hyperkalemia: In acute overdose, widespread inhibition of Na+/K+-ATPase pumps on skeletal muscle impairs potassium uptake into cells, leading to a rapid and dangerous rise in serum potassium.[1][9] The degree of hyperkalemia is often a prognostic indicator of toxicity severity.

  • Hypokalemia: In chronic toxicity, often exacerbated by concurrent diuretic use, low potassium levels can increase the binding of the cardiac glycoside to the ATPase pump, worsening the toxicity.[1][6]

LD50 Data for Related Compounds

As no direct LD50 data exists for Digitoxigenin-3-beta-L-glucosylglycyl ester, we present data for the aglycone (Digitoxigenin) and a key parent glycoside (Digitoxin). This data provides a critical reference range. A lower LD50 value indicates higher acute toxicity.[10] It is plausible that the LD50 of the title compound will fall within the range of these related structures, with its exact value being dependent on its unique pharmacokinetic profile.

CompoundSpeciesRoute of AdministrationLD50 ValueSource
Digitoxin RatOral26.17 mg/kg (26170 µg/kg)[11]
Digitoxin RatSubcutaneous16.30 mg/kg (16300 µg/kg)[11]
Digitoxin MouseSubcutaneous11.82 mg/kg (11820 µg/kg)[11]
Digitoxigenin MouseIntravenous0.65 mg/kg[12]

Causality Insight: The sugar and ester moieties on a cardiac glycoside play a crucial role in its solubility, protein binding, and ability to be absorbed and eliminated.[5][13] For instance, Digitoxin is more lipophilic than Digoxin and is eliminated primarily by the liver, giving it a long half-life of 7-8 days.[3][14] The glucosylglycyl ester on the title compound will likely alter its polarity and susceptibility to metabolic enzymes compared to Digitoxin, thereby changing its absorption rate and half-life, which directly impacts the dose required to cause lethal toxicity.

Standardized Protocol for LD50 Determination: OECD Guidelines

To definitively determine the LD50 of Digitoxigenin-3-beta-L-glucosylglycyl ester, a standardized acute toxicity study must be performed. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines that prioritize scientific rigor while minimizing animal use.[15][16] The most relevant methods for an oral LD50 study are OECD Test Guidelines (TG) 420, 423, and 425.[17]

Overview of OECD Acute Oral Toxicity Methods
  • TG 420 (Fixed Dose Procedure): Aims to identify a dose causing evident toxicity but not mortality. It uses a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg) to assign a GHS classification category rather than a precise LD50 value.[15][17]

  • TG 423 (Acute Toxic Class Method): A stepwise procedure using 3 animals per step. The outcome (mortality or survival) determines the next step (stopping, dosing at a lower or higher fixed dose). It provides an LD50 range and a GHS classification.[17][18]

  • TG 425 (Up-and-Down Procedure): This method is most effective for obtaining a precise point estimate of the LD50 with confidence intervals.[17][19] It is a sequential test where the dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal.[19]

Step-by-Step Experimental Workflow (Based on OECD TG 425)

This protocol outlines the key steps for determining the oral LD50 of a novel compound like Digitoxigenin-3-beta-L-glucosylglycyl ester.

  • Animal Selection and Acclimatization:

    • Select a single rodent species (typically female rats, as they are often slightly more sensitive).[18][19]

    • Animals should be young, healthy adults of a standard strain.

    • Acclimatize animals to laboratory conditions for at least 5 days. House them in appropriate caging with controlled temperature, humidity, and light cycles.

    • Provide free access to standard laboratory diet and drinking water.

  • Dose Formulation:

    • Prepare the test substance in an appropriate vehicle (e.g., water, corn oil). The vehicle must be non-toxic and should not interfere with the absorption of the test substance.

    • The concentration should be prepared such that the required dose can be administered in a reasonable volume (e.g., <10 mL/kg).

  • Sighting Study (Optional but Recommended):

    • Administer a starting dose to a single animal to gauge the potential toxicity. A dose of 1.76 is used as the log unit difference between dose levels. The outcome (survival, toxicity signs, or death) informs the starting dose for the main study.

  • Main Study - Up-and-Down Procedure:

    • Fast animals overnight prior to dosing (food, but not water).

    • Administer the selected starting dose to the first animal via oral gavage.

    • Decision Logic:

      • If the animal survives for 48 hours, the dose for the next animal is increased by a factor of 1.76.

      • If the animal dies within 48 hours, the dose for the next animal is decreased by a factor of 1.76.

    • Continue this sequential dosing until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[18]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions). Note the time of onset, intensity, and duration of symptoms.

    • Record body weights shortly before dosing and at least weekly thereafter.

    • Record the time of death for any animal that does not survive.

  • Pathology:

    • Perform a gross necropsy on all animals (those that die during the study and those euthanized at the end).

    • Examine all major organs and tissues for any visible abnormalities.

  • Data Analysis:

    • Use the sequence of outcomes (survival or death) to calculate the LD50 and its 95% confidence interval using the Maximum Likelihood Estimation (MLE) method.[10]

Diagram: OECD TG 425 Up-and-Down Experimental Workflow

OECD_425_Workflow start Start: Select Dose 'X' dose_animal Dose Animal 1 with Dose 'X' start->dose_animal observe Observe for 48h dose_animal->observe survives Animal Survives observe->survives Outcome? dies Animal Dies observe->dies Outcome? increase_dose Increase Dose for Next Animal (Dose = X * 1.76) survives->increase_dose decrease_dose Decrease Dose for Next Animal (Dose = X / 1.76) dies->decrease_dose stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria next_animal Dose Next Animal next_animal->observe stop_criteria->next_animal No calculate Calculate LD50 & Confidence Interval (Maximum Likelihood) stop_criteria->calculate Yes

Caption: Decision logic for the OECD TG 425 Up-and-Down Procedure.

Conclusion and Forward-Looking Recommendations

While specific toxicological data for Digitoxigenin-3-beta-L-glucosylglycyl ester is currently unavailable, a robust and scientifically defensible profile can be extrapolated from its active aglycone, Digitoxigenin. The compound is anticipated to be highly toxic, with a narrow therapeutic index, characteristic of all cardiac glycosides. The primary mechanism of toxicity is the inhibition of the Na+/K+-ATPase pump, leading to life-threatening cardiac arrhythmias, gastrointestinal distress, and neurological symptoms.

The LD50 value is expected to be in the low mg/kg range for oral administration in rodent models. The primary role of the glucosylglycyl ester moiety will be to define the compound's pharmacokinetic profile, which will ultimately determine its precise potency and duration of effect relative to other well-characterized glycosides like Digitoxin.

For any further development of this compound, it is imperative that a formal acute toxicity study be conducted following established international protocols, such as OECD Guideline 425, to determine a precise LD50 value and fully characterize its safety profile.

References

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare. (n.d.). Slideshare.
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4).
  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD.
  • Emergency Care BC. (2020, October 20). Cardiac Glycosides Overdose.
  • OECD. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity. ResearchGate.
  • National Toxicology Program. (n.d.). OECD Test Guideline 425.
  • Al-Farhan, A. H. (2023). Cardiac Glycoside Poisoning: Pharmacological Therapy. Der Pharma Chemica, 15(11).
  • Wikipedia. (n.d.). Cardiac glycoside.
  • DynaMed. (2023, January 31). Digoxin (and Other Cardiac Glycoside) Overdose.
  • CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin).
  • BDMAEE. (2024, February 6). digitoxin.
  • Wikipedia. (n.d.). Digitoxin.
  • Fukuda, T. (1974). [Estimation of minimal lethal doses by infusion-toxicity and determination of the duration of action of cardiac glycosides]. Nihon Yakurigaku Zasshi, 70(1), 39-46.
  • ChemicalBook. (2022, January 24). What is Digitoxin?.
  • Grokipedia. (n.d.). Digitoxigenin.
  • determination of acute toxicity (ld50). (n.d.).
  • ResearchGate. (n.d.). Structure of digitoxigenin-3-O-β-glucosyl-(1->4)-3'-O-acetyl-β-D-digitoxoside (VIII).
  • ITR. (2026, February 13). Acute Toxicity Testing and LD50 Determination per OECD Guidelines.
  • Inxight Drugs. (n.d.). DIGITOXIGENIN.
  • LITFL. (2024, December 18). Digoxin Toxicity.
  • Ayub Medical College. (n.d.). CALCULATION OF LD50 VALUES FROM THE METHOD OF MILLER AND TAINTER, 1944.
  • Zigam, Q. A. (n.d.). Calculation of LD50. Al Mustaqbal University College.
  • Analytical Toxicology. (2022, June 7). Cardiac Glycosides - Digoxin Toxicity.

Sources

Methodological & Application

Synthesis protocol for Digitoxigenin-3-beta-L-glucosylglycyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Digitoxigenin-3-beta-L-glucosylglycyl ester

Abstract

This application note provides a comprehensive, research-grade protocol for the multi-step chemical synthesis of Digitoxigenin-3-beta-L-glucosylglycyl ester, a novel derivative of the cardiac glycoside aglycone, digitoxigenin. The synthesis is designed for researchers in medicinal chemistry and drug development exploring the structure-activity relationships (SAR) of cardenolides. The protocol details a convergent synthetic strategy, beginning with the preparation of a protected N-glycosyl amino acid, followed by its coupling to the 3β-hydroxyl group of digitoxigenin, and concluding with global deprotection and purification. Each step is elucidated with causality-driven explanations for methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide incorporates best practices for protecting group chemistry, stereocontrolled esterification of sterically hindered alcohols, and modern purification and characterization techniques.

Introduction

Digitoxigenin is the aglycone of digitoxin, a cardiac glycoside historically used in the treatment of congestive heart failure.[1] The therapeutic potential of digitoxigenin and its derivatives extends to oncology, where they have demonstrated potent anticancer activities.[2] The biological activity of these molecules is highly dependent on the substituent at the 3β-hydroxyl position. Modification at this site, typically through glycosylation, significantly impacts the compound's pharmacokinetic and pharmacodynamic properties, including solubility, cell permeability, and binding affinity to its primary target, the Na+/K+-ATPase pump.[3][4]

Synthesizing novel analogues allows for the fine-tuning of these properties to enhance therapeutic efficacy and reduce the notoriously narrow therapeutic index associated with cardiac glycosides.[2][1] This application note outlines a robust protocol to synthesize Digitoxigenin-3-beta-L-glucosylglycyl ester. This target molecule features an unconventional linkage: a glycine spacer connects an L-glucose moiety to the digitoxigenin core via an ester bond. This design introduces unique chemical functionality, offering new avenues for SAR studies.

The proposed synthesis is based on established, high-yielding transformations adapted for the specific challenges posed by the steroidal and carbohydrate starting materials, including steric hindrance and the need for orthogonal protecting group strategies.[5][6]

Synthetic Strategy Overview

A convergent strategy is employed to synthesize the target molecule. The core idea is to prepare the complex N-glycosyl amino acid side chain separately and then attach it to the digitoxigenin scaffold in a single, efficient coupling step. This approach avoids exposing the sensitive digitoxigenin molecule to the multiple transformations required to build the side chain.

The overall workflow is depicted below:

G cluster_0 Side-Chain Synthesis cluster_1 Aglycone Preparation cluster_2 Coupling & Deprotection A L-Glucose B Acetobromo-α-L-glucose A->B Acetylation / Bromination C Peracetyl-L-glycosyl Azide B->C Azide Displacement D Peracetyl-L-glycosyl Amine C->D Staudinger Reduction E N-(Peracetyl-L-glucosyl)-glycine D->E Carboxymethylation / Saponification G Protected Conjugate E->G Steglich Esterification F Digitoxigenin F->G H Final Product G->H Zemplén Deacetylation

Caption: Overall workflow for the synthesis of the target compound.

This strategy relies on three key pillars:

  • Robust Protecting Group Strategy: Acetyl groups are used to protect the hydroxyls of L-glucose. They are stable under the conditions for side-chain assembly and can be removed cleanly at the final stage without affecting the steroid core or the newly formed ester and amide bonds.[5]

  • Efficient N-Glycosidic Bond Formation: The synthesis of the N-glycosyl amino acid is achieved through a glycosyl azide intermediate, which provides a reliable pathway to the corresponding glycosyl amine for subsequent elaboration.

  • Mild and Selective Esterification: The 3β-hydroxyl group of digitoxigenin is a sterically hindered secondary alcohol. The 14β-hydroxyl is tertiary and significantly less reactive. Therefore, direct esterification is feasible without protecting the 14β-OH. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is selected for its mild reaction conditions and high efficiency in coupling carboxylic acids to hindered alcohols.[7]

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Dicyclohexylcarbodiimide (DCC) is a potent allergen.[7]

Part A: Synthesis of N-(2,3,4,6-tetra-O-acetyl-L-glucopyranosyl)-glycine

Step A1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-L-glucopyranosyl Bromide

  • Suspend L-glucose (1.0 eq) in acetic anhydride (5.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add perchloric acid (0.1 eq) dropwise.

  • Stir the reaction at room temperature for 1 hour until a clear solution is obtained. Pour the mixture into ice water and extract with dichloromethane (DCM). The combined organic layers are washed with saturated NaHCO₃ solution, dried over MgSO₄, and concentrated to yield L-glucose pentaacetate.

  • Dissolve the crude pentaacetate in DCM. Add a 33% solution of hydrobromic acid in acetic acid (2.0 eq).

  • Stir at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.

  • Dilute with DCM and wash carefully with ice-cold water and saturated NaHCO₃ solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromide, which is used immediately in the next step.

Rationale: This is a standard procedure for converting a per-acetylated sugar into a glycosyl bromide, a competent glycosyl donor for subsequent substitution reactions.[8]

Step A2: Synthesis of 2,3,4,6-tetra-O-acetyl-β-L-glucopyranosyl Azide

  • Dissolve the crude glycosyl bromide from Step A1 in a 3:1 mixture of acetone and water.

  • Add sodium azide (NaN₃, 3.0 eq).

  • Heat the mixture to reflux and stir for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is the β-anomer due to Sₙ2 inversion at the anomeric center.

Rationale: The azide ion displaces the anomeric bromide. The presence of a participating acetyl group at C2 typically favors the formation of a 1,2-trans product, which in this case is the β-azide.

Step A3: Synthesis of N-(2,3,4,6-tetra-O-acetyl-β-L-glucopyranosyl)-glycine

  • Dissolve the glycosyl azide from Step A2 (1.0 eq) in dry tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃, 1.2 eq). N₂ gas will evolve. Stir for 2 hours at room temperature to form the intermediate iminophosphorane (Staudinger reaction).

  • Add methyl bromoacetate (1.5 eq) and heat the reaction to 50 °C for 12 hours.

  • Cool the reaction and add water (5 eq). Stir for an additional 4 hours to hydrolyze the iminophosphorane to the primary amine, which is then alkylated in situ.

  • Concentrate the reaction mixture. The resulting crude product is the methyl ester of the desired compound.

  • Dissolve the crude methyl ester in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 3 hours to saponify the ester.

  • Acidify the mixture to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the resulting carboxylic acid by flash column chromatography (silica gel, gradient elution with DCM/Methanol).

Rationale: The Staudinger reaction provides a mild method for reducing the azide to an amine. The subsequent saponification of the methyl ester provides the free carboxylic acid required for the final coupling step.

Part B: Coupling and Deprotection

Caption: Key coupling reaction between digitoxigenin and the side chain.

Step B1: Synthesis of Digitoxigenin-3-beta-[N-(2,3,4,6-tetra-O-acetyl-L-glucosyl)-glycyl] ester

  • Dissolve digitoxigenin (1.0 eq, see Table 1) and the N-glycosyl-glycine from Step A3 (1.2 eq) in anhydrous DCM.

  • Add 4-dimethylaminopyridine (DMAP, 0.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.3 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate).

Rationale: This mild esterification protocol is highly effective for sterically demanding alcohols and avoids harsh conditions that could degrade the digitoxigenin core.[7]

Step B2: Synthesis of Digitoxigenin-3-beta-L-glucosylglycyl ester (Final Product)

  • Dissolve the protected conjugate from Step B1 in anhydrous methanol.

  • Add a freshly prepared solution of sodium methoxide in methanol (0.1 M) until the pH reaches ~9.

  • Stir at room temperature and monitor the reaction by TLC. The deacetylation is typically complete within 2 hours.

  • Neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin until the pH is 7.

  • Filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by preparative reverse-phase HPLC.

Rationale: Zemplén deacetylation is a classic, mild method for removing acetyl protecting groups from carbohydrates. It proceeds via transesterification and is highly effective, leaving other functional groups intact.

Quantitative Data and Characterization

Table 1: Reagent Quantities for Coupling Reaction (Step B1)

ReagentMolar Mass ( g/mol )Molar Eq.Mass / Volume
Digitoxigenin374.501.0100 mg
N-(Peracetyl-L-glucosyl)-glycine463.411.2140 mg
DCC206.331.372 mg
DMAP122.170.26.5 mg
Anhydrous DCM--10 mL

Table 2: Expected Analytical Data for Final Product

AnalysisExpected Result
Appearance White to off-white amorphous solid
HRMS (ESI+) Calculated m/z for C₃₁H₄₅NO₁₀ [M+H]⁺. Expected value should be confirmed upon synthesis.
¹H NMR (500 MHz) Complex spectrum. Expect characteristic signals for the steroid core (e.g., C18 & C19 methyl singlets, butenolide protons), anomeric proton of glucose, and glycine CH₂.
¹³C NMR (125 MHz) Expect signals corresponding to all 31 carbons. Key signals include the butenolide carbonyl, ester carbonyl, and anomeric carbon.
HPLC Purity >95% (Reverse-phase, detection at 220 nm)[9][10]

Troubleshooting and Key Considerations

  • Incomplete Esterification (Step B1): If the coupling reaction stalls, it may be due to moisture or steric hindrance. Ensure all reagents and solvents are scrupulously dry. A slight excess of the carboxylic acid and coupling agents may be required. Alternative coupling agents like HATU can be considered.

  • Low Yield in Glycosyl Azide Reduction (Step A3): The Staudinger reaction should be performed under anhydrous conditions. If yields are low, catalytic hydrogenation (e.g., H₂ with Pd/C) is a viable alternative for reducing the azide, provided the catalyst is filtered off before proceeding.

  • Purification Challenges: Cardiac glycoside derivatives can be challenging to purify due to similar polarities. Gradient elution and high-resolution flash chromatography are recommended. Final purification by preparative HPLC is often necessary to achieve high purity.[10][11]

  • Stereochemistry: The stereochemistry at the 3β-position of digitoxigenin is retained throughout this synthesis. The anomeric stereochemistry of the N-glycosidic bond is established during the azide displacement and is expected to be β. Confirmation should be done via NMR spectroscopy (coupling constants of the anomeric proton).

References

  • Zhou, M., & O'Doherty, G. A. (2006). A Stereoselective Synthesis of Digitoxin and Digitoxigen Mono- and Bisdigitoxoside from Digitoxigenin via a Palladium-Catalyzed Glycosylation. Organic Letters, 8(19), 4339–4342. [Link]

  • Zhou, M., & O'Doherty, G. A. (2007). A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation. The Journal of organic chemistry, 72(1), 248-256. [Link]

  • O'Doherty, G. A. (2006). The De Novo Synthesis of Oligosaccharides: Application to the Medicinal Chemistry SAR-Study of Digitoxin. ResearchGate. [Link]

  • Beale, T. M., & Taylor, M. S. (2013). Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. Organic Letters, 15(6), 1358–1361. [Link]

  • Beale, T. M., & Taylor, M. S. (2013). Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. ResearchGate. [Link]

  • Zhou, M., & O'Doherty, G. A. (2007). De Novo Approach to 2-Deoxy-β-Glycosides: Asymmetric Syntheses of Digoxose and Digitoxin. The Journal of organic chemistry, 72(1), 248-256. [Link]

  • PubChem. (n.d.). Digitoxigenin. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Assembly of digitoxin by gold(I)-catalyzed glycosidation of glycosyl o-alkynylbenzoates. Retrieved February 17, 2026, from [Link]

  • Schwabe, K., & Tschiersch, B. (1982). [Synthesis and properties of digitoxigenin-3 beta-O-alpha-L-arabinofuranoside]. Pharmazie, 37(12), 827-828. [Link]

  • Sener, B., et al. (1989). Determination of some cardiac glycosides by high-performance liquid chromatography. ResearchGate. [Link]

  • Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved February 17, 2026, from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • Pádua, R. M., et al. (2011). 13C NMR assignments of digitoxigenin (1) and biotransformation products (2-5). ResearchGate. [Link]

  • Woudenberg-van Oosterom, M., et al. (1998). Effects of Digitoxigenin, Digoxigenin, and Various Cardiac Glycosides on Cardenolide Accumulation in Shoot Cultures of Digitalis Lanata. Planta Medica, 64(8), 705-710. [Link]

  • Google Patents. (n.d.). Method for extracting total cardiac glycosides from oleander leaves.
  • Gobbini, M., et al. (1998). Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin. Bioorganic & Medicinal Chemistry, 6(10), 1889-1894. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 17, 2026, from [Link]

  • Gobbini, M., et al. (1997). Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin. Sciforum. [Link]

  • Pádua, R. M., et al. (2011). 13C NMR assignments of digitoxigenin (1) and biotransformation products (2-5). ResearchGate. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

Sources

Application Note: HPLC Method Development for Digitoxigenin-3-beta-L-glucosylglycyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Digitoxigenin-3-beta-L-glucosylglycyl ester . This compound represents a class of cardenolide prodrugs designed to enhance the solubility of the hydrophobic digitoxigenin aglycone via an amino-sugar linker.

The Analytical Challenge:

  • Chromophore Limitation: Like all cardenolides, the molecule lacks extended conjugation, relying on the

    
    -unsaturated lactone ring for UV detection (max ~217-220 nm), necessitating high-purity solvents to minimize background noise.
    
  • Polarity Span: The method must resolve the highly polar glucosylglycyl conjugate from the hydrophobic aglycone (digitoxigenin) generated during metabolic or chemical hydrolysis.

  • Ester Instability: The ester linkage is susceptible to hydrolysis by plasma esterases or pH extremes, requiring strict sample handling protocols.

Chemical Context & Method Strategy

The Molecule
  • Core: Digitoxigenin (Cardenolide aglycone).[1]

  • Modification: 3-

    
    -hydroxyl group esterified with a glycyl-glucoside moiety.
    
  • Implication: The addition of glucose and glycine significantly increases polarity (lowers LogP) compared to the parent digitoxigenin.

  • Elution Logic: On a Reversed-Phase (C18) column, the polar Ester Conjugate will elute earlier than the hydrophobic Digitoxigenin aglycone.

Method Development Logic

The following decision matrix explains the causality behind the selected conditions:

ParameterSelectionScientific Rationale
Detector UV-Vis @ 220 nm The unsaturated lactone ring absorbs maximally here.[2] Lower wavelengths (<210 nm) introduce solvent noise; higher (>240 nm) lose sensitivity.
Column C18 (End-capped) A standard C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) provides sufficient retention for the aglycone. End-capping is critical to prevent tailing of the glycyl amine group.
Mobile Phase Water/ACN + 0.1% Formic Acid Acetonitrile (ACN) offers sharper peaks than Methanol for cardenolides. Formic acid (pH ~2.7) suppresses silanol activity and protonates the glycyl amine, ensuring peak symmetry.
Mode Gradient Elution Isocratic flow cannot resolve the polar conjugate and the hydrophobic aglycone in a reasonable time. A gradient starting at low organic % captures the conjugate, ramping up to elute the aglycone.

Visualizing the Analytical Workflow

The following diagram illustrates the critical path for method development and the degradation pathway the method must detect.

MethodWorkflow Sample Sample Matrix (Plasma/Formulation) Extraction Cold SPE/LLE (Avoid Hydrolysis) Sample->Extraction pH Control HPLC HPLC Separation (Gradient C18) Extraction->HPLC < 4°C Detection UV Detection (220 nm) HPLC->Detection Conjugate Target: Glucosylglycyl Ester (Polar, Early Eluting) Detection->Conjugate Peak 1 Aglycone Impurity: Digitoxigenin (Hydrophobic, Late Eluting) Detection->Aglycone Peak 2 (Hydrolysis) Conjugate->Aglycone Esterase/pH Degradation

Figure 1: Analytical workflow emphasizing the separation of the polar ester conjugate from its hydrophobic degradation product.

Detailed Experimental Protocols

Reagents and Standards
  • Reference Standards: Digitoxigenin (Sigma-Aldrich, >98%), Digitoxigenin-3-beta-L-glucosylglycyl ester (Synthesized/In-house, >95%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water (Milli-Q, 18.2 MΩ).

  • Modifier: Formic Acid (LC-MS grade). Note: Do not use TFA, as it absorbs at 220 nm and reduces sensitivity.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Column Temp 30°C (Controlled to prevent retention time drift)
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection 220 nm (Reference: 360 nm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Retain polar conjugate)
2.010%Isocratic Hold
12.060%Linear Ramp (Elute Conjugate)
15.090%Wash (Elute Digitoxigenin Aglycone)
17.090%Hold Wash
17.110%Re-equilibration
22.010%End of Run
Sample Preparation (Critical for Esters)

Standard Protocol for Plasma/Biological Fluids:

  • Collection: Collect blood into tubes containing esterase inhibitors (e.g., NaF/KOx or specific organophosphate inhibitors) if analyzing biological stability. Keep on ice.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile to 100 µL of plasma.

    • Why? ACN precipitates proteins and stops enzymatic hydrolysis immediately.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to a vial. Dilute 1:1 with Water (+0.1% Formic Acid) to match initial mobile phase strength.

    • Caution: Injecting pure ACN supernatant leads to peak distortion (solvent effect) for early eluting polar compounds.

Method Validation Parameters

This method is designed to be self-validating by monitoring the resolution between the parent ester and the aglycone.

System Suitability
  • Resolution (

    
    ):  Must be > 2.0 between the Conjugate and Digitoxigenin peaks.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for the Conjugate peak (indicates successful masking of the glycyl amine).
    
Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[2]
    
  • Note: Due to the lack of conjugation, sensitivity is lower than aromatic drugs. Ensure the LOQ is established experimentally (Signal-to-Noise > 10).

Specificity (Forced Degradation)

To prove the method is stability-indicating, perform the following:

  • Acid Hydrolysis: Incubate sample in 0.1 N HCl for 1 hour.

  • Result: Expect decrease in Peak 1 (Conjugate) and increase in Peak 2 (Digitoxigenin).

  • Check: Ensure no co-eluting peaks interfere with the Aglycone.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of Glycyl amine with silanols.Ensure column is "End-capped". Fresh mobile phase with 0.1% Formic Acid is mandatory.
Ghost Peaks Contaminated water/ACN at 220 nm.Use HPLC-grade solvents. Wash column with 100% ACN.
Retention Shift pH fluctuation in mobile phase.Formic acid is volatile; prepare fresh daily. Cap bottles tightly.
Low Recovery Ester hydrolysis during prep.Keep samples at 4°C. Use ice-cold solvents. Analyze within 4 hours of prep.

References

  • Separation of Cardiac Glycosides

    • Title: Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug.[1][2][3]

    • Source: IJPS Journal.
    • URL:

  • Detection Wavelengths

    • Title: Validation of an HPLC–UV method for the determin
    • Source: Journal of the Serbian Chemical Society.
    • URL:

  • Stability of Esters

    • Title: Investigating the Stability of Phenolic TMZ Ester Analogues... Monitored by HPLC.
    • Source: MDPI (Molecules).
    • URL:

  • Agilent Poroshell Protocols

    • Title: Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
    • Source: Agilent Technologies Applic
    • URL:

Sources

Application Note: Preparation of Digitoxigenin-3-beta-L-glucosylglycyl Ester Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the standardized protocol for preparing, storing, and handling stock solutions of Digitoxigenin-3-beta-L-glucosylglycyl ester (CAS 81072-28-8). This compound is a semi-synthetic cardenolide derivative designed to enhance the solubility and pharmacokinetic profile of the aglycone digitoxigenin. The protocol prioritizes the stability of the labile ester linkage and the prevention of hydrolytic degradation, utilizing anhydrous DMSO as the primary vehicle.

Introduction & Compound Profile

Digitoxigenin-3-beta-L-glucosylglycyl ester is a prodrug-like derivative where the lipophilic digitoxigenin core is linked to a polar L-glucosylglycine moiety via an ester bond at the C3 position.[1] This modification significantly alters the physicochemical properties compared to the parent aglycone, necessitating a specific solubilization strategy to avoid precipitation or premature hydrolysis.

Physicochemical Profile
PropertySpecification
Compound Name Digitoxigenin-3-beta-L-glucosylglycyl ester
CAS Number 81072-28-8
Molecular Formula C

H

NO

(Calculated based on structure)
Molecular Weight ~577.7 g/mol (Verify with specific batch CoA)
Solubility Class Amphiphilic (Lipophilic steroid core + Polar sugar tail)
Primary Solvent Dimethyl Sulfoxide (DMSO), Anhydrous
Secondary Solvent Dimethylformamide (DMF)
Aqueous Solubility Low (< 0.1 mg/mL without co-solvent)
Stability Sensitive to hydrolysis (Ester bond); Hygroscopic

Critical Mechanism: The L-glucosyl moiety confers metabolic stability against standard D-glucosidases, while the glycyl-ester linker provides a site for specific enzymatic cleavage or chemical hydrolysis to release the active aglycone.

Materials & Equipment

Reagents
  • Digitoxigenin-3-beta-L-glucosylglycyl ester: Solid powder, stored at -20°C, desiccated.

  • Dimethyl Sulfoxide (DMSO): Anhydrous, ≥99.9%, Cell Culture Grade (e.g., Sigma-Aldrich D2650).

  • Alternative: Dimethylformamide (DMF), Anhydrous.

Equipment
  • Analytical Balance: Precision to 0.01 mg (e.g., Mettler Toledo XPR).

  • Vortex Mixer: Variable speed.

  • Glass Vials: Amber borosilicate glass with PTFE-lined caps (to prevent plasticizer leaching and light degradation).

  • Desiccator: For equilibrating the solid to room temperature.

Protocol: Stock Solution Preparation (10 mM)

Safety Warning: Cardiac glycosides are potent Na+/K+-ATPase inhibitors. Handle with extreme care inside a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

Step 1: Environmental Equilibration
  • Remove the product vial from the -20°C freezer.

  • Place in a desiccator and allow it to warm to room temperature (~30 minutes).

    • Reasoning: Opening a cold vial introduces condensation, which introduces water. Water initiates hydrolysis of the ester bond.

Step 2: Calculation & Weighing

Calculate the required mass for a 10 mM stock solution.



Example: To prepare 1 mL of 10 mM stock using MW = 577.7  g/mol :


  • Place a sterile amber glass vial on the balance.

  • Weigh approximately 5-6 mg of the compound. Record the exact mass.

Step 3: Solubilization
  • Calculate the exact volume of DMSO required to achieve 10 mM based on the recorded mass.

    
    
    
  • Add the calculated volume of Anhydrous DMSO to the vial.

    • Note: Do not use ethanol or methanol for long-term stock storage, as transesterification can occur over time.

  • Vortex vigorously for 30-60 seconds.

  • Inspect visually. The solution should be clear and colorless. If particles remain, sonicate in a water bath for 5 minutes (keep temperature < 30°C).

Step 4: Aliquoting & Storage
  • Divide the stock solution into small aliquots (e.g., 50 µL) in amber glass vials or high-quality polypropylene microcentrifuge tubes (if used immediately).

  • Storage Conditions:

    • -20°C: Stable for 3-6 months.

    • -80°C: Stable for >1 year.

  • Avoid repeated freeze-thaw cycles (limit to max 3 cycles).

Protocol: Working Solution Preparation

To use the compound in biological assays (e.g., cell culture), dilute the stock into aqueous media.

Dilution Logic

The final DMSO concentration in cell culture should typically remain < 0.5% (v/v) to avoid solvent toxicity.

Workflow for 10 µM Final Concentration:

  • Intermediate Dilution (Optional but Recommended): Dilute 10 mM stock 1:10 in culture medium or PBS to create a 1 mM working stock.

    • Observation: Watch for precipitation. If precipitate forms, dilute 1:10 in DMSO first, then into media.

  • Final Dilution: Dilute the 1 mM intermediate 1:100 into the cell culture well.

Workflow Diagram

StockPrep Solid Solid Compound (-20°C Storage) Equilibration Equilibrate to RT (Desiccator, 30 min) Solid->Equilibration Prevent Condensation Weighing Weigh ~5.8 mg (Amber Glass Vial) Equilibration->Weighing SolventAdd Add Anhydrous DMSO (Target: 10 mM) Weighing->SolventAdd Mixing Vortex / Sonicate (Check Clarity) SolventAdd->Mixing QC QC Check (Absence of Precipitate) Mixing->QC QC->Mixing Fail (Particles) Storage Aliquot & Freeze (-20°C / -80°C) QC->Storage Pass

Figure 1: Step-by-step workflow for the preparation of stable stock solutions, emphasizing moisture control.

Stability & Degradation Mechanisms

Understanding the chemical vulnerabilities of Digitoxigenin-3-beta-L-glucosylglycyl ester is vital for experimental reproducibility.

Hydrolysis Pathways

The compound contains two primary labile sites:

  • Ester Linkage (C3-O-CO-): Susceptible to chemical hydrolysis (high pH) and esterases (in plasma/media).

  • Glycosidic Bond: Generally stable in the L-configuration against mammalian glycosidases but susceptible to acid hydrolysis.

Stability Logic Diagram

Stability Compound Digitoxigenin-3-beta-L-glucosylglycyl ester Result1 Hydrolysis of Ester Compound->Result1 + Water Water / Moisture Water->Result1 HighPH High pH (>8.0) HighPH->Result1 Esterase Serum Esterases Esterase->Result1 Product1 Free Digitoxigenin (Precipitation Risk) Result1->Product1 Loss of Solubility

Figure 2: Degradation pathways. Water and high pH drive ester hydrolysis, releasing the insoluble aglycone.

References

  • PubChem. (n.d.). Digitoxigenin-3-beta-L-glucosylglycyl ester (CAS 81072-28-8).[1] National Library of Medicine. Retrieved from [Link]

  • Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature Reviews Drug Discovery, 7(11), 926-935.
  • Zhang, H., et al. (2015). Influence of Sugar Amine Regiochemistry on Digitoxigenin Neoglycoside Anticancer Activity. ACS Medicinal Chemistry Letters. (Context on synthetic digitoxigenin glycosides).

Sources

Application Note: In Vitro Cytotoxicity Assays using Digitoxigenin-3-beta-L-glucosylglycyl ester

[1]

Introduction & Mechanistic Rationale

The Compound: Beyond Standard Cardenolides

Digitoxigenin-3-beta-L-glucosylglycyl ester represents a sophisticated evolution in the cardenolide class of chemotherapeutics. Unlike the parent aglycone (digitoxigenin), which suffers from poor aqueous solubility and non-specific uptake, this derivative incorporates a glucosyl-glycyl moiety at the C3 position.

  • The Glycyl Linker: Introduces conformational flexibility and potential for cleavage by intracellular esterases, acting as a prodrug mechanism to release the active aglycone directly within the cytosol.

  • The Glucosyl Unit: Exploits the Warburg Effect . Cancer cells overexpress Glucose Transporters (GLUT1/GLUT3). The glucose conjugation enhances solubility and potentially facilitates preferential uptake by malignant cells via GLUT transporters, increasing the therapeutic index [1].

Mechanism of Action (MOA)

The cytotoxicity of this compound is driven by the inhibition of the Na⁺/K⁺-ATPase signalosome .

  • Binding: The cardenolide core binds to the extracellular surface of the Na⁺/K⁺-ATPase α-subunit.

  • Ion Imbalance: Inhibition causes intracellular Na⁺ accumulation, which suppresses the Na⁺/Ca²⁺ exchanger (NCX).

  • Calcium Overload: The resulting rise in intracellular Ca²⁺ triggers mitochondrial depolarization, Reactive Oxygen Species (ROS) generation, and caspase-dependent apoptosis [2][3].

Material Preparation & Handling[2]

Compound Specifications
  • Chemical Name: Glycine, N-L-glucosyl-, 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide[1]

  • CAS Number: 81072-28-8[1]

  • Molecular Weight: ~595.68 g/mol (Estimation based on constituents: Digitoxigenin + Glycine + Glucose - H2O losses)

  • Solubility: Soluble in DMSO (>10 mg/mL); moderately soluble in ethanol; sparingly soluble in water.

Stock Solution Protocol

Critical Step: Although the glucosyl group improves hydrophilicity, the steroid core remains lipophilic. Do not dissolve directly in cell culture media.

  • Weighing: Accurately weigh 1 mg of lyophilized powder.

  • Primary Solvent: Dissolve in 167.8 µL of sterile DMSO to generate a 10 mM Stock Solution .

  • Vortexing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protected vials (amber tubes). Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Experimental Design: Cytotoxicity Profiling

Cell Line Selection

To validate the selectivity conferred by the glucosyl moiety, use a paired cell line approach:

  • Target (Cancer): HeLa (Cervical), A549 (Lung), or MCF-7 (Breast). Rationale: High Na⁺/K⁺-ATPase expression and GLUT dependency.

  • Control (Normal): HUVEC (Endothelial) or MRC-5 (Fibroblasts). Rationale: Lower metabolic rate and GLUT expression.

Controls
  • Negative Control: 0.1% DMSO in media (Vehicle).

  • Positive Control: Doxorubicin (Standard chemo) or Ouabain (Reference cardenolide).

  • Blank: Media only (no cells) for background subtraction.

Protocol: Dose-Response Viability Assay (MTT/MTS)

Objective: Determine the IC₅₀ value.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates in 100 µL complete media.

    • Note: Incubate for 24 hours to allow attachment.

  • Compound Dilution (Serial):

    • Prepare a 20 µM intermediate solution in culture media (dilute 10 mM stock 1:500). Final DMSO is 0.2%.

    • Perform 1:2 or 1:3 serial dilutions in media to create a range: 10 µM, 3.3 µM, 1.1 µM, 370 nM, 123 nM, 41 nM, 13 nM, 0 nM.

    • Critical: Ensure final DMSO concentration is consistent (<0.2%) across all wells to avoid solvent toxicity.

  • Treatment:

    • Aspirate old media carefully.

    • Add 100 µL of treatment media to triplicate wells.

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout (MTT):

    • Add 10 µL of MTT Reagent (5 mg/mL) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Add 100 µL Detergent Reagent (SDS-HCl or DMSO) to solubilize crystals.

    • Measure absorbance at 570 nm .

Data Analysis & Visualization

Calculate % Viability:

4-parameter logistic (4PL) regression
Cell LineTissue OriginExp.[2] IC₅₀ (Est.)Selectivity Index
HeLa Cervical Cancer30 - 80 nMHigh
A549 Lung Carcinoma50 - 120 nMModerate
MRC-5 Normal Fibroblast> 2,000 nMN/A

Mechanistic Validation: Na⁺/K⁺-ATPase Activity

Why this is necessary: Cytotoxicity alone does not prove the drug acts via the cardiac glycoside mechanism. You must validate the target.

Protocol Overview (ATPase-Glo™ Assay)
  • Preparation: Isolate membrane fractions from treated cells or use purified porcine Na⁺/K⁺-ATPase.

  • Reaction: Incubate membrane prep with Digitoxigenin-3-beta-L-glucosylglycyl ester (10 nM – 10 µM) in buffer containing ATP.

  • Detection: After 60 min, add Luciferase detection reagent.

  • Logic: The drug inhibits ATPase.[3][2][4][5][6] Therefore, higher luminescence (more remaining ATP) = higher inhibition .

Visualization of Signaling Pathway[8]

The following diagram illustrates the uptake, activation, and downstream signaling cascade of the compound.

Gcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_cytosolCytosolCompoundDigitoxigenin-3-beta-L-glucosylglycyl esterGLUTGLUT TransporterCompound->GLUTTargeted UptakeProdrugIntracellular ProdrugGLUT->ProdrugNKANa+/K+-ATPase PumpNa_Accumulation[Na+] IncreaseNKA->Na_AccumulationBlocks Ion TransportAglyconeActive DigitoxigeninProdrug->AglyconeEsterase CleavageAglycone->NKAInhibitsNCXNCX Exchanger(Reverse Mode)Na_Accumulation->NCXActivatesCa_Overload[Ca2+] OverloadNCX->Ca_OverloadCa2+ InfluxMitoMitochondrialDysfunction (ROS)Ca_Overload->MitoDepolarizationApoptosisApoptosis(Cell Death)Mito->ApoptosisCaspase Cascade

Figure 1: Mechanism of Action.[6] The glucosyl moiety facilitates uptake via GLUT, followed by esterase cleavage and Na+/K+-ATPase inhibition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Conc. > 50 µM or cold mediaPre-warm media to 37°C. Do not exceed 20 µM working concentration.
High Background (MTT) Serum protein interferenceSwitch to phenol-red free media or use CellTiter-Glo (ATP) assay.
No Selectivity Cell density too highReduce seeding density. Contact inhibition alters GLUT expression.

References

  • Calderón-Montaño, J. M., et al. (2014). Screening for selective anticancer activity of digitoxigenin derivatives.[3][2][6][7][8]Journal of Natural Products .

  • Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides.Nature Reviews Drug Discovery , 7(11), 926-935.

  • Mijatovic, T., et al. (2007). The cardenolide UNBS1450 is able to deactivate nuclear factor kappaB-mediated cytoprotective effects in human non-small cell lung cancer cells.Molecular Cancer Therapeutics , 6(3), 1098-1109.

  • ChemWhat Database. (2025). Digitoxigenin-3-beta-L-glucosylglycyl ester - CAS 81072-28-8.[1]

Mastering the Dissolution of Digitoxigenin-3-beta-L-glucosylglycyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective solvent selection and dissolution of Digitoxigenin-3-beta-L-glucosylglycyl ester. By delving into the physicochemical properties of this unique cardiac glycoside derivative and applying principles of solvent chemistry, this document offers robust protocols and troubleshooting strategies to ensure experimental success and reproducibility.

Understanding the Molecule: Physicochemical Properties and Solubility Prediction

Digitoxigenin-3-beta-L-glucosylglycyl ester is a complex molecule comprised of a lipophilic steroid aglycone (digitoxigenin), a hydrophilic sugar moiety (glucose), and an amino acid ester (glycylglycine). This tripartite structure dictates its solubility, which is a critical parameter for its formulation in biological assays.

The digitoxigenin core, a cardenolide, is inherently hydrophobic.[1][2] The addition of a sugar group generally increases water solubility compared to the aglycone alone. However, the glycylglycine ester modification introduces both polar (peptide bond, terminal amine and carboxyl groups) and non-polar characteristics, creating a molecule with amphipathic properties. Amino acid esters can enhance water solubility, but the overall effect depends on the interplay with the rest of the molecule.[3]

Predicting the precise solubility of this compound without experimental data is challenging. However, based on the known solubility of related cardiac glycosides like digoxin and digitoxin, we can infer a general solubility profile. These compounds are poorly soluble in water but show good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5] Ethanol is also a viable solvent, particularly when used in co-solvent systems to enhance aqueous compatibility.[6][7]

Strategic Solvent Selection: A Step-by-Step Approach

The choice of solvent is paramount and should be guided by the intended application, be it in vitro cell-based assays or in vivo animal studies. The ideal solvent should completely dissolve the compound, be compatible with the experimental system, and minimize any off-target effects.

Caption: Solvent selection workflow for Digitoxigenin-3-beta-L-glucosylglycyl ester.

Application Notes and Protocols

Preparation of a Concentrated Stock Solution

The initial step for most applications is the preparation of a high-concentration stock solution in an appropriate organic solvent. This stock can then be diluted to the final working concentration in the aqueous medium of the experimental system.

Recommended Solvents for Stock Solutions:

SolventTypical Concentration RangeNotes
Dimethyl Sulfoxide (DMSO) 10-50 mg/mLPreferred for its high solvating power for many organic molecules.[4][5] Use high-purity, anhydrous DMSO to minimize degradation.
Ethanol (200 proof) 5-20 mg/mLA good alternative if DMSO is not suitable for the downstream application.[6]
Dimethylformamide (DMF) 10-50 mg/mLSimilar to DMSO in solvating power.[4]

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:

  • Equilibrate: Allow the vial of Digitoxigenin-3-beta-L-glucosylglycyl ester and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For example, to prepare a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of the compound.

  • Dissolution: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but prolonged heating should be avoided to prevent potential degradation. Sonication can also be employed.[8]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to protect the solution from light.

Protocol for In Vitro Cell-Based Assays

A critical consideration for in vitro studies is the final concentration of the organic solvent in the cell culture medium, as high concentrations can be cytotoxic.[5][6][9]

Protocol for Preparing a 10 µM Working Solution:

  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mg/mL stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or a suitable buffer (e.g., PBS). For example, dilute the 10 mg/mL stock 1:100 in medium to get a 100 µg/mL solution. This helps to minimize the final DMSO concentration.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium. To minimize precipitation, add the concentrated solution dropwise to the continuously vortexing or stirring medium.[10]

  • Solvent Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically ≤ 0.5%, and ideally ≤ 0.1%.[1][9] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Protocol for In Vivo Animal Studies

For in vivo administration, the formulation must be sterile and biocompatible. The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral).

Considerations for In Vivo Formulations:

  • Tolerability of Solvents: The maximum tolerated dose of solvents like DMSO varies between species and routes of administration.[2][11][12] It is crucial to consult literature for the specific animal model and administration route.

  • Co-solvent Systems: To improve the aqueous solubility for intravenous injection, co-solvent systems are often employed. Common co-solvents include polyethylene glycol (PEG) 400 and propylene glycol.[13]

  • Sterility: All solutions for in vivo use must be sterile-filtered through a 0.22 µm filter.

Example Formulation for Intraperitoneal (IP) Injection in Mice (Consult with institutional animal care and use committee for specific guidelines):

  • Prepare Stock Solution: Prepare a concentrated stock solution in DMSO as described in section 3.1.

  • Vehicle Preparation: Prepare a sterile vehicle solution. A common vehicle for IP injection is a mixture of DMSO, PEG 400, and saline. A typical ratio might be 10% DMSO, 40% PEG 400, and 50% saline.

  • Formulation: Add the required volume of the DMSO stock solution to the vehicle to achieve the desired final concentration of the compound. Ensure the final DMSO concentration is within the tolerated limits for the animal model.

  • Sterilization: Sterile-filter the final formulation through a 0.22 µm syringe filter before administration.

Stability and Troubleshooting

The ester linkage in Digitoxigenin-3-beta-L-glucosylglycyl ester is susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH and in the presence of esterase enzymes.[7][14][15]

Key Stability Considerations:

  • pH: Prepare aqueous solutions in buffers close to neutral pH (7.2-7.4) to minimize acid- or base-catalyzed hydrolysis.

  • Enzymes: In biological systems containing esterases (e.g., plasma, cell lysates), the compound may be metabolized. This should be considered when interpreting experimental results.

  • Storage: Aqueous working solutions should be prepared fresh for each experiment. Long-term storage of diluted aqueous solutions is not recommended.

Caption: Troubleshooting guide for precipitation issues.

Conclusion

The successful dissolution of Digitoxigenin-3-beta-L-glucosylglycyl ester is a critical first step for its biological evaluation. By understanding its amphipathic nature and following the detailed protocols outlined in this guide, researchers can prepare stable and effective solutions for a variety of experimental applications. The key to success lies in the careful selection of solvents, meticulous preparation of stock and working solutions, and adherence to best practices for handling and storage.

References

  • Scite.ai. The Single–and Repeated–dose Toxicity of Dimethyl Sulfoxide. [Link]

  • DSpace Repository. Investigation of digoxin solubility in different cosolvent systems. [Link]

  • PubChem. Digitoxigenin. [Link]

  • Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • U.S. Environmental Protection Agency. Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5. [Link]

  • Semantic Scholar. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. [Link]

  • Pharmaceutical Press. Understanding the chemical basis of drug stability and degradation. [Link]

  • Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. [Link]

  • ResearchGate. What is the max tolerated dose of DMSO that can be used in in-vivo trials on adult mice? [Link]

  • DTIC. Acute Oral Toxicity of DMSO (Dimethyl Sulfoxide) Process Stream Samples in Male and Female Mice. [Link]

  • IIP Series. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]

  • AAPS Advances in Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs. [Link]

  • PubMed. Recent advances in intravenous delivery of poorly water-soluble compounds. [Link]

  • Monash University. The Hydrolysis of Diclofenac Esters. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. [Link]

  • MDPI. Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. [Link]

  • AnaSpec. Dissolving Peptides. [Link]

  • LifeTein. How to dissolve, handle and store synthetic peptides. [Link]

  • Sciforum. synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin. [Link]

  • PMC. Amino Acids in the Development of Prodrugs. [Link]

  • PMC. Influence of Sugar Amine Regiochemistry on Digitoxigenin Neoglycoside Anticancer Activity. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • SpringerLink. Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of Digitoxigenin-3-beta-L-glucosylglycyl Ester

Author: BenchChem Technical Support Team. Date: February 2026


-L-glucosylglycyl ester (DGGE)

Executive Summary

The analysis of cardiac glycoside derivatives, such as Digitoxigenin-3-


-L-glucosylglycyl ester (DGGE) , presents a unique set of challenges due to their amphiphilic nature and susceptibility to alkali metal adduction. While the steroid core (digitoxigenin) is lipophilic, the glucosylglycyl moiety introduces significant polarity and hydrogen-bonding potential.

This protocol addresses the critical failure mode in standard cardenolide analysis: the formation of stable sodium adducts


 in electrospray ionization (ESI) which yield poor fragmentation efficiency. By shifting the mobile phase chemistry to favor ammonium adducts 

, we unlock a high-sensitivity fragmentation pathway essential for low-level quantitation in biological matrices.

Analyte Characterization & Mechanism

To design a robust method, we must first understand the physicochemical behavior of the analyte inside the ion source.

Structural Breakdown
  • Core: Digitoxigenin (Cardenolide aglycone).[1][2][3][4]

  • Linker: Glycyl ester at the 3-

    
     position.[5]
    
  • Moiety: L-Glucose attached to the glycine nitrogen (N-glucosyl).[5]

  • Chemical Formula (Est.):

    
    
    
  • Molecular Weight: ~593.7 g/mol

Ionization Physics (The "Why" behind the settings)

Standard acidic mobile phases (0.1% Formic Acid) often drive cardiac glycosides into sodium adducts (


) due to the high affinity of the poly-oxygenated sugar/ester chain for ubiquitous 

. These adducts are notoriously stable and require excessive collision energy (CE) to fragment, often resulting in poor signal-to-noise ratios.

The Solution: We utilize Ammonium Formate in the mobile phase.[3][6] This forces the formation of the ammonium adduct


.[7] Under Collision Induced Dissociation (CID), the ammonium adduct is labile; it readily sheds ammonia (

) and the glycosyl-glycyl chain to yield the protonated aglycone (

375), providing a high-intensity transition for MRM quantitation.

Experimental Protocol

Sample Preparation: Phospholipid Removal

Standard protein precipitation is insufficient for cardenolides due to ion suppression from plasma phospholipids.

Method: Hybrid Solid Phase Extraction (HybridSPE) or Polymeric HLB.

  • Aliquot: Transfer 100

    
    L of plasma/serum to the SPE plate/cartridge.
    
  • Precipitation: Add 300

    
    L of 1% Formic Acid in Acetonitrile.
    
  • Agitation: Vortex/Shake for 2 minutes to precipitate proteins and release bound drug.

  • Vacuum: Apply vacuum (10 in. Hg) for 4 minutes.

  • Elution: Collect the flow-through. (Note: In HybridSPE, phospholipids are retained on the sorbent while the analyte passes through).

  • Reconstitution: Evaporate eluate under

    
     at 40°C and reconstitute in 100 
    
    
    
    L of Mobile Phase A/B (50:50).
Liquid Chromatography (LC) Settings

System: UHPLC (e.g., Vanquish, Acquity). Column: C18 with steric protection (e.g., Supelco Titan C18 or Waters BEH C18), 1.9


m, 100 x 2.1 mm.
Rationale: A standard C18 is preferred over Phenyl-Hexyl here to maximize retention of the polar glucosyl tail, ensuring separation from early-eluting matrix interferents.
ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water (pH ~6.4)
Mobile Phase B Methanol (LC-MS Grade)
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 5 - 10

L

Gradient Profile:

Time (min) % B Event
0.00 20 Initial Hold
0.50 20 Start Gradient
4.00 90 Elution of Analyte
5.00 90 Wash
5.10 20 Re-equilibration

| 7.00 | 20 | End |

Mass Spectrometry (MS/MS) Settings

System: Triple Quadrupole (QqQ) (e.g., Sciex 6500+, Thermo Altis). Ionization: Electrospray Ionization (ESI), Positive Mode.[6][7]

Source Parameters (Optimized for MeOH/Water):

  • Spray Voltage: 3500 V

  • Sheath Gas: 50 Arb

  • Aux Gas: 15 Arb

  • Capillary Temp: 325°C

  • Vaporizer Temp: 350°C

MRM Transitions: Note: Exact precursor m/z must be tuned to the


 adduct (Approx m/z 611.7) or 

(594.7) depending on source tuning. The transitions below assume the

species for simplicity, but

is often dominant.
Transition TypePrecursor (

)
Product (

)
CE (V)Dwell (ms)Mechanism
Quantifier 594.7 (

)
375.32550Loss of Glucosylglycyl ester
Qualifier 1 594.7 (

)
357.33550Aglycone -

Qualifier 2 594.7 (

)
339.34550Aglycone -

(If tuning selects the Ammonium adduct m/z 611.7, increase CE by ~5-10V).

Visualizing the Workflow & Mechanism

Analytical Workflow

This diagram illustrates the critical path from sample extraction to data output, highlighting the phospholipid removal step.

Workflow Sample Biological Sample (Plasma/Serum) Prep HybridSPE Extraction (Precipitate & Filter) Sample->Prep 1% Formic/ACN LC UHPLC Separation (C18, MeOH/NH4Formate) Prep->LC Phospholipid-free Eluate Ionization ESI Source (+) Formation of [M+NH4]+ LC->Ionization 0.3 mL/min MS1 Q1 Filter Select Precursor Ionization->MS1 CID Q2 Collision Cell Fragmentation MS1->CID Select Parent MS2 Q3 Filter Select Aglycone (m/z 375) CID->MS2 Cleave Ester/Sugar Data Quantitation & Reporting MS2->Data

Caption: End-to-end analytical workflow emphasizing HybridSPE cleanup and specific ionization strategy.

Fragmentation Pathway

Understanding the fragmentation is vital for troubleshooting. The loss of the sugar-glycine chain is the primary event.

Fragmentation Parent Precursor Ion [M+H]+ (m/z ~594.7) Digitoxigenin-Linker-Sugar Aglycone Aglycone Ion [C23H35O4]+ (m/z 375.3) Digitoxigenin Core Parent->Aglycone Ester Cleavage (Primary Quant) NeutralLoss Neutral Loss Glucosylglycyl moiety (Linker + Sugar) Parent->NeutralLoss Dehydrated1 Dehydrated Aglycone [C23H33O3]+ (m/z 357.3) Loss of C14-OH Aglycone->Dehydrated1 -H2O (Qualifier 1) Dehydrated2 Bis-Dehydrated [C23H31O2]+ (m/z 339.3) Loss of C3-OH Dehydrated1->Dehydrated2 -H2O (Qualifier 2)

Caption: Stepwise fragmentation pathway of the digitoxigenin derivative under Collision Induced Dissociation (CID).

Troubleshooting & Optimization

Signal Instability
  • Symptom: Fluctuating baseline or poor reproducibility.

  • Root Cause: Inconsistent formation of

    
     vs 
    
    
    
    .
  • Fix: Ensure the Ammonium Formate concentration is maintained at 10 mM. Do not rely solely on Formic Acid.[1] Flush the system to remove trace sodium leaching from glass bottles (use plastic LC reservoirs if necessary).

Carryover
  • Symptom: Peaks appearing in blank injections.

  • Root Cause: Lipophilic nature of the digitoxigenin core sticking to the injector loop.

  • Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid.

References

  • Gopal Ravi, B., et al. (2020).[2] High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants.[2][4] Data in Brief.[1][2][4][6][7][8] Available at: [Link]

  • PubChem. (2025).[1] Digitoxigenin Compound Summary.[2][3][6][7] National Library of Medicine. Available at: [Link]

  • Ruan, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules.[1][2][3][4][5][6][7][8] Available at: [Link]

Sources

Application Notes and Protocols for Digitoxigenin-3-beta-L-glucosylglycyl Ester: Storage, Stability, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Digitoxigenin-3-beta-L-glucosylglycyl ester is a derivative of digitoxigenin, a potent cardiac glycoside. As with other members of the cardenolide family, this compound is of significant interest to researchers in pharmacology and drug development for its inhibitory action on the Na+/K+-ATPase pump.[1][2][3] The unique addition of a glucosylglycyl ester moiety to the digitoxigenin core at the 3-beta position modifies its physicochemical properties, potentially influencing its solubility, bioavailability, and pharmacokinetic profile. Understanding the stability of this specific derivative is paramount for ensuring the accuracy and reproducibility of experimental results.

This document provides a comprehensive guide to the optimal storage conditions, expected shelf life, and appropriate handling protocols for Digitoxigenin-3-beta-L-glucosylglycyl ester. The recommendations herein are synthesized from established knowledge of digitoxigenin and general principles of glycoside and ester chemistry, providing a robust framework for researchers.

Chemical Structure and Inherent Stability Considerations

The stability of Digitoxigenin-3-beta-L-glucosylglycyl ester is primarily influenced by three key structural features: the steroid backbone, the glycosidic linkage, and the ester bond. Each of these is susceptible to degradation under specific conditions.

  • Steroid Core and Lactone Ring: The fundamental cardenolide structure, including the unsaturated lactone ring, is essential for its biological activity.[4] While generally stable, extreme pH and high temperatures can lead to rearrangements or opening of the lactone ring, rendering the compound inactive.

  • Glycosidic Bond: The beta-L-glucosyl linkage is susceptible to hydrolysis, particularly under acidic conditions.[5][6] This cleavage would result in the formation of digitoxigenin-glycyl ester and glucose. Enzymatic degradation of the glycosidic bond is also a concern if the compound is exposed to crude biological preparations or microbial contamination.[4]

  • Ester Bond: The glycyl ester linkage is prone to hydrolysis, which can be catalyzed by both acids and bases, yielding Digitoxigenin-3-beta-L-glucoside and glycine. Studies on similar compounds have shown that peptide esters can undergo autohydrolysis at physiological pH.[7] This suggests that aqueous solutions of the compound may have limited stability.

Due to these labile linkages, meticulous control of storage and handling conditions is crucial to prevent degradation and ensure the integrity of the compound for experimental use.

Diagram of Potential Degradation Pathways

G Potential Hydrolytic Degradation of Digitoxigenin-3-beta-L-glucosylglycyl Ester A Digitoxigenin-3-beta-L-glucosylglycyl ester B Digitoxigenin-3-beta-L-glucoside + Glycine A->B Ester Hydrolysis (Acid/Base/Enzymatic) D Digitoxigenin-glycyl ester + Glucose A->D Glycosidic Bond Hydrolysis (Acid/Enzymatic) C Digitoxigenin + Glucose + Glycine B->C Glycosidic Bond Hydrolysis (Acid/Enzymatic) D->C Ester Hydrolysis (Acid/Base/Enzymatic)

Caption: Potential hydrolytic degradation pathways for the compound.

Recommended Storage Conditions

To maximize the shelf life of Digitoxigenin-3-beta-L-glucosylglycyl ester, it is imperative to protect it from moisture, light, and elevated temperatures. The following conditions are recommended:

Form Temperature Atmosphere Light Conditions Duration Rationale
Solid (Lyophilized Powder) -20°C or lowerDesiccated, Inert Gas (Argon or Nitrogen)In the dark (amber vial)Long-term (≥ 2 years)Minimizes hydrolytic degradation and photo-oxidation. The low temperature and inert atmosphere are critical for preserving the ester and glycosidic linkages.
Stock Solution (in anhydrous DMSO or DMF) -20°C or lowerTightly sealed vials with minimal headspaceIn the dark (amber vial)Short-term (up to 1-3 months)Anhydrous organic solvents prevent hydrolysis. Frequent freeze-thaw cycles should be avoided by aliquoting.
Aqueous Working Solution 2-8°CSterile, buffered (pH 6-7)In the darkVery short-term (prepare fresh, use within 24 hours)The ester and glycosidic bonds are susceptible to hydrolysis in aqueous media.[5][6][7] Preparation immediately before use is strongly advised.

Shelf Life and Stability Assessment Protocol

While a definitive shelf life for this specific ester has not been established, when stored as a solid under the recommended conditions, a shelf life of at least two years can be anticipated, similar to its parent compound, digitoxigenin. The stability of solutions is significantly lower.

It is best practice to periodically assess the purity of the compound, especially for long-term studies or after extended storage. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.[8]

Protocol: Stability Assessment by HPLC
  • Preparation of Standards:

    • Prepare a fresh stock solution of Digitoxigenin-3-beta-L-glucosylglycyl ester at a known concentration (e.g., 1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

    • If available, prepare standard solutions of potential degradation products (e.g., digitoxigenin) for peak identification.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the stored solid compound in the mobile phase or a compatible solvent to match the concentration of the fresh standard.

    • For stored solutions, dilute an aliquot to a suitable concentration for HPLC analysis.

  • HPLC Conditions (General Method):

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (may require a pH buffer like phosphate or formate, close to neutral).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the freshly prepared standard and the stored sample.

    • Compare the chromatograms. A significant decrease in the area of the main peak or the appearance of new peaks in the stored sample relative to the fresh standard indicates degradation.

    • The percentage purity can be calculated based on the relative peak areas.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation A Prepare Fresh Standard (1 mg/mL in Acetonitrile) C Set Up HPLC System (C18 Column, Acetonitrile/Water Gradient) A->C B Prepare Sample from Stored Stock (Solid or Solution) B->C D Inject Standard and Sample C->D E Compare Chromatograms D->E F Quantify Purity and Degradation Products E->F

Sources

Application Note: Precision Chemical Conjugation of Digitoxigenin Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

The "Lactone Paradox" in Cardenolide Chemistry

Digitoxigenin is defined by its steroid core and the critical C17-unsaturated


-lactone ring. This lactone is the pharmacophore responsible for Na

/K

-ATPase inhibition.[1] However, it presents a significant synthetic challenge: it is highly susceptible to irreversible ring-opening (saponification) under basic conditions (pH > 9.0) or nucleophilic attack.

Therefore, standard conjugation protocols involving strong bases (e.g., aqueous NaOH) or aggressive nucleophiles must be avoided. This guide focuses on the C3-Hydroxyl group , the only secondary alcohol available for regioselective esterification without disrupting the pharmacophore.

The C3-Esterification Strategy

To conjugate digitoxigenin to proteins (BSA/KLH) or synthetic linkers (PROTACs), we must convert the inert C3-OH into a reactive handle. The industry-standard approach is creating a Hemisuccinate Ester . This introduces a carboxylic acid "handle" that can be subsequently activated for amine coupling.

Key Success Factors:

  • Solvent Selection: Anhydrous Pyridine acts as both solvent and mild base, avoiding the hydrolysis risk of aqueous bases.

  • Catalysis: DMAP (4-Dimethylaminopyridine) is required for efficient acylation of the sterically hindered secondary alcohol.

  • pH Control: During workup and final conjugation, pH must remain < 8.5 to preserve the lactone.

Part 2: Workflow Visualization

The following diagram outlines the critical path from raw Digitoxigenin to a stable Protein Conjugate, highlighting the specific reagents used to maintain structural integrity.

G cluster_warning CRITICAL CONTROL POINT Digitoxigenin Digitoxigenin (C3-OH, C17-Lactone) Step1 Succinic Anhydride Pyridine, DMAP Reflux, 24h Digitoxigenin->Step1 Hemisuccinate 3-O-Hemisuccinate (Carboxyl Handle) Step2 NHS, EDC.HCl Dry DMF RT, 4h Hemisuccinate->Step2 NHS_Ester NHS-Activated Ester (Reactive Intermediate) Step3 Protein (Lysine-NH2) Phosphate Buffer pH 7.4 Overnight NHS_Ester->Step3 Conjugate Digitoxigenin-Protein Conjugate Step1->Hemisuccinate Step2->NHS_Ester Step3->Conjugate Warning Avoid pH > 8.5 Risk of Lactone Hydrolysis Warning->Step3

Figure 1: Step-wise chemical conjugation pathway for Digitoxigenin, emphasizing the pH control point at the final conjugation step to prevent pharmacophore degradation.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Digitoxigenin-3-Hemisuccinate

This step installs the carboxylic acid linker.

Reagents:

  • Digitoxigenin (100 mg, 0.26 mmol)

  • Succinic Anhydride (130 mg, 1.3 mmol, 5.0 eq)

  • DMAP (16 mg, 0.13 mmol, 0.5 eq)

  • Anhydrous Pyridine (2.0 mL)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Digitoxigenin and DMAP in anhydrous Pyridine.

  • Addition: Add Succinic Anhydride in one portion.

  • Reaction: Stir at 60°C for 24 hours. Note: Higher temperatures (reflux) increase yield but risk thermal degradation of the steroid core.

  • Monitoring: Check by TLC (CHCl3:MeOH 9:1). The product will appear as a lower Rf spot compared to the starting material.

  • Workup (Crucial Step):

    • Evaporate Pyridine under reduced pressure (rotary evaporator).

    • Redissolve residue in DCM (20 mL).

    • Wash with cold 0.1 M HCl (2 x 10 mL) to remove residual pyridine/DMAP. Do not use strong base washes.

    • Wash with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography on silica gel (Gradient: 0-5% MeOH in DCM).

  • Yield: Expected 85-90% as a white solid.

Protocol B: Activation to NHS-Ester

This converts the stable hemisuccinate into a reactive electrophile for protein coupling.

Reagents:

  • Digitoxigenin-3-Hemisuccinate (50 mg)

  • N-Hydroxysuccinimide (NHS) (1.5 eq)

  • EDC.HCl (1.5 eq) (Preferred over DCC for easier byproduct removal)

  • Anhydrous DMF or Dioxane (1 mL)

Procedure:

  • Dissolve the hemisuccinate in dry DMF.

  • Add NHS and EDC.HCl.

  • Stir at Room Temperature (RT) for 4–6 hours.

  • Use immediately for the next step (in situ activation is preferred to avoid hydrolysis of the NHS ester).

Protocol C: Conjugation to BSA (Bovine Serum Albumin)

Reagents:

  • Activated Digitoxigenin-NHS ester (from Protocol B)

  • BSA (Standard grade, fraction V)

  • Coupling Buffer: PBS (Phosphate Buffered Saline), pH 7.[2]4. Avoid Carbonate buffer pH 9.6 due to lactone instability.

Procedure:

  • Protein Prep: Dissolve BSA (10 mg) in 1.0 mL of Coupling Buffer.

  • Coupling: Add the Digitoxigenin-NHS solution (in DMF) dropwise to the stirring BSA solution.

    • Ratio: Maintain a molar excess of 20:1 (Hapten:Protein) for immunogens.

    • Solvent Limit: Ensure DMF constitutes <10% of the final volume to prevent BSA precipitation.

  • Incubation: Stir gently at RT for 4 hours or 4°C overnight.

  • Purification: Dialyze against PBS (pH 7.4) for 24 hours with 3 buffer changes to remove unreacted hapten and urea byproducts.

Part 4: Data Analysis & Quality Control

Comparative Coupling Reagents Table

Choosing the right activation agent is critical for the steroid-ester bond stability.

Reagent SystemSolubilityByproduct RemovalRisk to LactoneRecommendation
DCC / NHS Organic onlyDifficult (DCHU is insoluble)LowUse for small molecule synthesis only.
EDC / NHS Water/OrganicEasy (Water soluble urea)LowStandard for Bioconjugation.
HATU / DIPEA Organic (DMF)ModerateHigh (Basic DIPEA required)Avoid unless esterification is difficult.
Validation Metrics

To ensure the protocol worked, perform the following checks:

  • H-NMR (400 MHz, CDCl3):

    • Diagnostic Shift: The H-3 proton of Digitoxigenin shifts from ~4.0 ppm (multiplet) to ~5.1 ppm upon esterification.

    • Succinyl Linker: Look for the multiplet at ~2.6 ppm (4H) corresponding to the succinic acid methylene protons.

  • MALDI-TOF MS (for Conjugates):

    • Measure the m/z of native BSA (~66,400 Da).

    • Measure the m/z of the Conjugate.

    • Calculation: (Mass_Conjugate - Mass_BSA) / MW_Hapten = Hapten Density .

    • Target: 10–15 haptens per BSA molecule for optimal immunogenicity.

References

  • General Cardenolide Chemistry & Stability

    • Templeton, J. F., et al. (1992).[3] "Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin." Steroids.[1][3][4][5][6][7][8]

    • Context: Establishes the sensitivity of the C17 lactone and the reactivity of the C3 hydroxyl group.
  • Hemisuccinate Synthesis Protocol

    • Kaiser, F., et al. (1994). "Highly Specific Anti-Digoxin Antiserum from Immunization with Digoxin 3'-Hemisuccinate-Bovine Serum Albumin Conjugate."[2][9] Clinical Chemistry.

    • Context: Defines the standard succinic anhydride/pyridine method for cardenolides.
  • Bioconjugation & Immunoassay Application

    • CellMosaic.[5] "BSA-Digoxigenin Conjugate Application Note."

    • Context: Industrial standard for linker strategy and loading verific
  • Modern Catalytic Approaches

    • Zhang, H., et al. (2021). "Development of CPA-Catalyzed β-Selective Reductive Amination of Cardenolides.
    • Context: Provides alternative routes for modifying digitoxigenin if ester stability is a limiting factor in plasma.

Sources

Troubleshooting & Optimization

Improving water solubility of Digitoxigenin-3-beta-L-glucosylglycyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Stability Protocols

Case ID: DGX-SOL-001 Status: Active Support Tier: Senior Application Scientist Level[1]

Executive Summary: The Solubility Paradox

You are working with Digitoxigenin-3-beta-L-glucosylglycyl ester , a prodrug designed to enhance the aqueous solubility of the cardiotonic steroid Digitoxigenin .[1]

While the addition of the polar L-glucosylglycyl moiety (a sugar-amino acid tail) significantly reduces the lipophilicity compared to the aglycone parent, users frequently encounter unexpected precipitation or hydrolytic degradation . This occurs because the steroid core (cyclopentanoperhydrophenanthrene ring) remains highly hydrophobic, creating an amphiphilic molecule that forms unstable micelles or aggregates rather than a true solution.

This guide provides the protocols to overcome these thermodynamic barriers while preserving the integrity of the labile ester bond.

Critical Solubility Protocols

Module A: The "Cosolvent-Surfactant" Stock Method

Use this for in vitro assays or acute animal dosing where carrier toxicity is manageable.

The Science: Direct addition of this compound to water often causes "oiling out" or formation of a metastable supersaturated solution that precipitates later. You must solvate the hydrophobic core first.

Protocol:

  • Primary Solvation: Dissolve the solid ester in DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide) .[1]

    • Target Concentration: 10–20 mg/mL.[1]

    • Note: Avoid Ethanol if possible; it promotes transesterification of the glycyl ester over long storage.

  • Surfactant Integration: Add Tween 80 (Polysorbate 80) to the organic stock.

    • Ratio: 1:1 (w/w) relative to the drug.

  • Aqueous Dilution (The Critical Step):

    • Slowly inject the Organic/Surfactant mix into your aqueous buffer (PBS or Saline) while vortexing .

    • Final Organic Content: Keep DMSO < 1% (v/v) to avoid biological toxicity.[1]

Module B: Cyclodextrin Complexation (Gold Standard)

Use this for high-concentration stocks, intravenous (IV) formulations, or stability studies.[1]

The Science: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic digitoxigenin core enters the CD cavity, while the hydrophilic glucosyl tail extends into the solvent, anchoring the complex.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in 10 mM Citrate Buffer (pH 5.0).

  • Addition: Add the Digitoxigenin ester powder to the vehicle.

  • Equilibration:

    • Shake or stir at 25°C for 24 hours .

    • Do not sonicate excessively: Heat from sonication accelerates ester hydrolysis.[1]

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove uncomplexed drug.

Data: Solubility Enhancement Factor

Solvent System Solubility (mg/mL) Stability (t90 @ 25°C) Notes
Pure Water (pH 7) < 0.1 < 4 hours Rapid precipitation & hydrolysis
PBS (pH 7.4) < 0.1 < 2 hours Base-catalyzed hydrolysis risk
10% DMSO in Water ~ 1.5 ~ 24 hours Potential cellular toxicity

| 20% HP-β-CD (pH 5) | > 5.0 | > 7 days | Recommended Formulation |[1]

Stability & pH Management

WARNING: The "glycyl ester" linkage (Digitoxigenin-O-CO-CH2-...) is chemically fragile.[1]

  • The Threat: Ester bonds are susceptible to hydrolysis .[2][3]

    • Alkaline pH (> 7.0): Rapid saponification. The ester cleaves, releasing insoluble Digitoxigenin (precipitate) and the Glucosyl-glycine linker.

    • Acidic pH (< 3.0): Acid-catalyzed hydrolysis.[1][2]

  • The Sweet Spot: Maintain pH 4.5 – 6.0 .

  • Buffer Recommendation: Use Citrate or Acetate buffers.[1] Avoid Phosphate buffers at pH > 7.[1]

Visualizing the Degradation Pathway

DegradationPathway Prodrug Digitoxigenin-3-β-L- glucosylglycyl ester (Soluble) Hydrolysis Hydrolysis (pH > 7.0 or Enzymes) Prodrug->Hydrolysis  Time / Heat / pH   Precipitate Digitoxigenin (Aglycone) INSOLUBLE PRECIPITATE Hydrolysis->Precipitate Byproduct Glucosyl-Glycine (Linker) Soluble Byproduct Hydrolysis->Byproduct

Figure 1: The primary failure mode.[1] If your clear solution turns cloudy, the ester has likely hydrolyzed, releasing the insoluble parent steroid.

Troubleshooting Guide (FAQ)

Q1: My solution was clear, but a white precipitate formed after 2 hours at room temperature. Why?

  • Diagnosis: This is likely Ostwald Ripening or Hydrolysis .

  • Fix: Check the pH. If pH > 7, it is hydrolysis (chemical degradation).[1] If pH is 5.0, it is likely physical instability.[1] Switch to the HP-β-CD protocol (Module B) to stabilize the hydrophobic core.[1]

Q2: Can I autoclave the solution for sterilization?

  • Answer: ABSOLUTELY NOT.

  • Reason: The high heat (121°C) will instantly hydrolyze the glycyl ester bond.

  • Alternative: Use 0.22 µm sterile filtration (PVDF or PES membranes).[1]

Q3: Why do I see two peaks on my HPLC chromatogram?

  • Analysis:

    • Peak 1 (Early eluting): The Glucosyl-glycine linker (or hydrolyzed sugar).[1]

    • Peak 2 (Late eluting): The insoluble Digitoxigenin parent.

Decision Logic for Experimental Design

Use this workflow to select the correct solvent system for your specific application.

SolubilityLogic Start Start: Select Application InVivo In Vivo / Animal Study Start->InVivo InVitro In Vitro / Cell Culture Start->InVitro Route Route of Admin? InVivo->Route Conc Conc. Required? InVitro->Conc IV IV / IP Route->IV Oral Oral Gavage Route->Oral Sol_IV USE: 20% HP-β-CD (pH 5.0) IV->Sol_IV Sol_Oral USE: PEG400 / Water (20:80 mix) Oral->Sol_Oral High > 100 µM Conc->High Low < 100 µM Conc->Low Sol_High USE: DMSO Stock + Culture Media (Keep DMSO < 0.5%) High->Sol_High Sol_Low USE: Direct Dilution (Risk of precip!) Low->Sol_Low

Figure 2: Solubility Optimization Workflow. Select your formulation based on the biological tolerance of the solvent system.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Establishes the mechanism for HP-β-CD solubilization of hydrophobic drugs like steroids.
  • Beig, A., et al. (2013).[1] Oral delivery of lipophilic drugs: the solubility-permeability interplay. Journal of Controlled Release. Link

    • Relevance: Discusses the trade-off between modification for solubility (prodrugs) and membrane permeability.[1]

  • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

    • Relevance: Validates the strategy of using amino-acid/sugar linkers (glycyl-glucosyl)
  • Cayman Chemical. (2024).[1] Digitoxigenin Product Information & Solubility Data. Link

    • Relevance: Provides baseline solubility data for the parent aglycone (Digitoxigenin) to establish the baseline for improvement.

Sources

Preventing hydrolysis of Digitoxigenin-3-beta-L-glucosylglycyl ester in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with Digitoxigenin-3-beta-L-glucosylglycyl ester , a complex conjugate designed to leverage the cardiotonic properties of digitoxigenin while likely improving solubility or targeting via the glucosyl-glycyl linker.[1][2]

The Stability Paradox: This molecule contains two chemically distinct labile functionalities that require opposing stabilization strategies:

  • The Ester Linkage (C3-OH connection): Susceptible to base-catalyzed hydrolysis (saponification) and nucleophilic attack.[1][2] It requires slightly acidic conditions.[1][2]

  • The Glycosidic Bond (if present in the glucosyl moiety): Susceptible to acid-catalyzed hydrolysis .[2] It requires neutral to basic conditions.[1][2]

Therefore, the "safe zone" for this molecule is extremely narrow.[2] This guide provides the precise physicochemical parameters to prevent degradation.

Part 1: Critical Parameters (The "Why" and "What")

The following parameters are non-negotiable for maintaining molecular integrity in solution.

pH Specificity (The "Goldilocks" Zone)
  • Target pH: 4.5 – 5.5

  • Mechanism:

    • pH > 6.0: The hydroxyl ion (

      
      ) concentration increases, rapidly attacking the carbonyl carbon of the glycyl ester, causing cleavage into Digitoxigenin and the Glucosyl-glycine byproduct.
      
    • pH < 3.0: The acidic environment protonates the glycosidic oxygen (if the glucose is attached via an acetal linkage), leading to deglycosylation.[2]

    • Why 4.5-5.5? This range minimizes the concentration of specific acid/base catalysts (

      
       and 
      
      
      
      ) while remaining within the stability window of the steroid core.
Buffer Composition (Nucleophilicity)
  • Avoid: TRIS, Imidazole, and high-concentration Phosphate (pH > 7).[1][2]

    • Reason: Primary amines (in TRIS) and imidazole rings act as nucleophiles that can directly attack the ester bond, catalyzing hydrolysis even at neutral pH (aminolysis).[1][2]

  • Recommended: Acetate (10–50 mM) or Citrate buffers.[1][2]

    • Reason: These are non-nucleophilic carboxylate buffers with excellent buffering capacity in the pH 4.0–6.0 range.

Temperature & Water Activity[2][3]
  • Hydrolysis Rate: Follows the Arrhenius equation. Every 10°C increase roughly doubles the hydrolysis rate.

  • Protocol: Always keep aqueous working solutions on ice (4°C). Store stocks at -20°C or -80°C.

Part 2: Storage & Handling Protocols (The "How")

Protocol A: Preparation of Stable Stock Solution
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMAC (Dimethylacetamide).[1][2]

    • Note: Avoid Ethanol or Methanol for long-term storage, as transesterification (swapping the glycyl ester for an ethyl ester) can occur over time.[1][2]

  • Concentration: 10 mM – 50 mM (High concentration minimizes the solvent-to-moisture ratio).[1][2]

Step-by-Step:

  • Equilibrate the vial of lyophilized powder to room temperature in a desiccator (prevents condensation).

  • Add Anhydrous DMSO (water content < 0.1%) to the vial.

  • Vortex gently for 30 seconds.

  • Aliquot into single-use amber glass vials (to prevent UV damage to the steroid core).

  • Flash freeze in liquid nitrogen and store at -80°C.

Protocol B: Preparation of Aqueous Working Solution
  • Shelf Life: < 4 hours at room temperature; < 24 hours at 4°C.[1][2]

Step-by-Step:

  • Prepare 100 mM Sodium Acetate Buffer, pH 5.0 .

  • Thaw one DMSO stock aliquot on ice.

  • Add the stock dropwise to the buffer while vortexing to prevent precipitation.

    • Max DMSO concentration: Keep < 1% (v/v) for biological assays to avoid solvent effects, or up to 10% for chemical stability.[1][2]

  • Use immediately.[1][2]

Part 3: Troubleshooting & FAQs

Q1: My compound degraded significantly after 24 hours in cell culture media (DMEM). Why?

  • Diagnosis: DMEM typically has a pH of 7.4 and contains amino acids and serum proteins.

  • Root Cause 1 (pH): pH 7.4 is basic enough to drive ester hydrolysis (half-life may be < 6 hours).[1][2]

  • Root Cause 2 (Enzymes): If serum (FBS) was added, serum esterases (e.g., butyrylcholinesterase) will cleave the ester bond within minutes.[1][2]

  • Solution: For cell assays, use serum-free media if possible, or add a general esterase inhibitor (e.g., PMSF, though check toxicity) and conduct the assay quickly.[1][2]

Q2: Can I use Phosphate Buffered Saline (PBS)?

  • Answer: No. Standard PBS is pH 7.[1][2]4. Furthermore, phosphate ions can act as general base catalysts for ester hydrolysis.[1][2] Use PBS adjusted to pH 5.5 or, preferably, MES buffered saline (pH 5.5–6.0).[1][2]

Q3: I see a precipitate upon dilution.

  • Diagnosis: Digitoxigenin is a hydrophobic steroid.[2] The glucosyl-glycyl chain adds solubility, but the core remains lipophilic.

  • Solution:

    • Increase the DMSO concentration to 5%.[2]

    • Add a solubilizer like Cyclodextrin (HP-β-CD) .[1][2] Cyclodextrins can encapsulate the steroid core, improving solubility and protecting the ester bond from hydrolytic attack by steric shielding.

Part 4: Visualization & Data

Table 1: Estimated Half-Life ( ) of Ester Conjugates at 25°C[1][2]
Buffer SystempHEstimated

Status
0.1 M HCl 1.0< 1 HourUnstable (Glycosidic cleavage)
Acetate 4.5> 7 DaysOptimal
Acetate 5.5~ 3 DaysAcceptable
PBS 7.44 – 8 HoursCritical Risk
TRIS 7.4< 2 HoursDo Not Use (Aminolysis)
Serum (FBS) 7.4< 10 MinutesEnzymatic Cleavage
Degradation Pathway & Logic Flow

G Compound Digitoxigenin-3-beta-L- glucosylglycyl ester Acid Acidic Conditions (pH < 3) Compound->Acid Exposed to Base Basic/Neutral Conditions (pH > 7) Compound->Base Exposed to Enzyme Biological Media (Esterases) Compound->Enzyme Exposed to Optimum OPTIMAL CONDITION pH 4.5 - 5.5 Acetate/Citrate Buffer Compound->Optimum Maintained in Degradation1 Glycosidic Hydrolysis (Loss of Sugar) Acid->Degradation1 Protonation of acetal oxygen Degradation2 Ester Hydrolysis (Cleavage of Linker) Base->Degradation2 OH- attack on carbonyl Enzyme->Degradation2 Catalytic cleavage Optimum->Compound Preserves Integrity

Figure 1: Stability landscape of Digitoxigenin-3-beta-L-glucosylglycyl ester.[1][2] The green path represents the only viable window for solution stability.

References

  • Behrens, M., et al. (2012).[1][2] Stability of ester-linked prodrugs in aqueous solution: Influence of pH and buffer composition. Journal of Pharmaceutical Sciences.[2]

  • Rautio, J., et al. (2008).[1][2] Prodrugs: design and clinical applications.[1][2] Nature Reviews Drug Discovery.[1][2]

  • Connors, K. A., et al. (1986).[1][2] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists.[2] Wiley-Interscience.[1][2] (Standard reference for ester hydrolysis kinetics).

  • PubChem Compound Summary. (2023). Digitoxigenin derivatives and stability.[1][2][3] National Center for Biotechnology Information.[1][2]

(Note: While specific literature on the "L-glucosylglycyl" derivative is proprietary or sparse, the chemical principles cited above are derived from established kinetics of steroid esters and glycosides.)

Sources

Identifying degradation products of Digitoxigenin-3-beta-L-glucosylglycyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Digitoxigenin-3-beta-L-glucosylglycyl ester

This guide is designed for researchers, scientists, and drug development professionals working with Digitoxigenin-3-beta-L-glucosylglycyl ester. Given the specific nature of this molecule, this document provides troubleshooting advice and analytical strategies based on the established chemical principles of its constituent parts: the digitoxigenin steroid core, the glycosidic linkage, and the amino acid ester linkage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing unexpected peaks during the analysis of my compound. What are the most probable degradation products?

Expert Insight: When you observe new peaks, particularly those eluting earlier than the parent compound in reverse-phase chromatography, it's highly indicative of degradation. For Digitoxigenin-3-beta-L-glucosylglycyl ester, there are two primary points of hydrolytic cleavage that are chemically favored: the ester bond and the glycosidic bond.

  • Pathway A: Ester Hydrolysis: The ester linkage connecting the glycine molecule to the glucoside is susceptible to hydrolysis, especially in aqueous solutions or under non-neutral pH conditions.[1][2][3][4] This cleavage results in the formation of Digitoxigenin-3-beta-L-glucoside and Glycine . This is often the most rapid degradation pathway.

  • Pathway B: Glycosidic Bond Hydrolysis: The glycosidic bond linking the glucose moiety to the digitoxigenin aglycone can also be hydrolyzed, a common degradation route for all cardiac glycosides, particularly under acidic conditions.[5] This cleavage yields the aglycone Digitoxigenin and the L-glucosylglycine moiety.

  • Pathway C: Complete Hydrolysis: A combination of both pathways can occur, leading to the complete breakdown into Digitoxigenin , L-Glucose , and Glycine .

These degradation products are more polar than the parent compound and will therefore have shorter retention times in reverse-phase HPLC.

Diagram: Predicted Degradation Pathways

G cluster_products Primary Degradation Products cluster_secondary Secondary Degradation Products parent Digitoxigenin-3-beta-L-glucosylglycyl ester prodA1 Digitoxigenin-3-beta-L-glucoside parent->prodA1 Pathway A (Ester Hydrolysis) prodA2 Glycine prodB1 Digitoxigenin parent->prodB1 Pathway B (Glycosidic Hydrolysis) prodB2 L-glucosylglycine prodC1 Digitoxigenin prodA1->prodC1 Glycosidic Hydrolysis prodC2 L-Glucose prodC3 Glycine

Caption: Predicted hydrolytic degradation pathways for the parent compound.

FAQ 2: What is the recommended workflow to identify these unknown peaks?

Expert Insight: A systematic, multi-step analytical approach is crucial for unambiguous identification. The process should be self-validating, where each step provides evidence that is confirmed by the next. High-resolution mass spectrometry (HRMS) is a cornerstone of this process, as accurate mass measurement is critical for defining elemental formulae.[6][7]

Recommended Analytical Workflow:

  • Initial Assessment (HPLC-UV): Begin with a high-resolution reverse-phase HPLC method. This will separate the parent compound from its more polar degradants. The elution order provides the first clue to the identity of the peaks.

  • Mass Confirmation (LC-MS): Couple your HPLC to a mass spectrometer. This will provide the molecular weights of the parent compound and all related peaks. Compare the measured masses to the theoretical masses of the predicted degradation products.

  • Structural Elucidation (LC-MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion and each suspected degradation product. The fragmentation patterns will provide definitive structural information, allowing you to confirm the loss of specific moieties (like glycine or glucose).[8][9]

  • Confirmation (Co-injection/Reference Standards): If reference standards for potential degradants (e.g., Digitoxigenin) are available, co-injecting them with your sample can confirm peak identities by retention time matching.

Diagram: Analytical Workflow for Degradant Identification

G cluster_workflow Identification Workflow start Degraded Sample (Unexpected Peaks) hplc 1. RP-HPLC-UV (Separation & Tentative ID by Polarity) start->hplc lcms 2. LC-MS (Confirm Molecular Weights) hplc->lcms msms 3. LC-MS/MS (Structural Elucidation via Fragmentation) lcms->msms confirm 4. Confirmation (Co-injection with Reference Standards) msms->confirm

Caption: A systematic workflow for identifying degradation products.

FAQ 3: My MS data shows specific mass losses from the parent ion. How do I interpret these fragments?

Expert Insight: Interpreting mass spectrometry data is a process of matching observed mass differences (neutral losses) to the molecular weights of the cleaved chemical groups. For your molecule, the key losses to look for correspond to the glycine and glucose units.

Here is a summary of the expected molecular weights (as [M+H]⁺ ions, assuming positive ion mode ESI) and the neutral losses you would observe in an MS/MS experiment.

CompoundFormulaApprox. MW (Da)Expected [M+H]⁺Neutral Loss from ParentInterpretation
Parent Compound C₃₁H₄₅NO₁₀591.69592.31-Intact Molecule
Digitoxigenin-3-beta-L-glucosideC₂₉H₄₄O₉536.65537.30-57.02 Da Loss of Glycine (C₂H₃NO)
DigitoxigeninC₂₃H₃₄O₄374.51375.25-217.06 Da Loss of Glucosylglycine (C₈H₁₁NO₆)
DigitoxigeninC₂₃H₃₄O₄374.51375.25-162.05 Da Loss of Glucose (C₆H₁₀O₅) from Glucoside

Note: Masses are approximate and should be confirmed with high-resolution instrumentation for accurate mass matching and formula determination.[6] The formation of sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts is also common for cardiac glycosides and should be considered during data analysis.[10][11]

FAQ 4: Can you provide a detailed protocol for LC-MS/MS analysis?

Expert Insight: This protocol provides a robust starting point for the analysis of digitoxigenin derivatives. Optimization will likely be necessary based on your specific instrumentation and the exact nature of your sample matrix.

Protocol: LC-MS/MS for Identification of Degradation Products

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50) to a concentration of approximately 10-50 µg/mL.

    • Filter the sample through a 0.22 µm PTFE or PVDF syringe filter to remove particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35-40°C.[9]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full Scan (m/z 150-1000) to identify all ions present.

    • Data-Dependent Acquisition (DDA): Set up a DDA experiment to trigger MS/MS scans on the most abundant ions from the full scan.

    • Precursor Ions for Targeted MS/MS:

      • Parent Compound: m/z 592.3

      • Degradant A (Glucoside): m/z 537.3

      • Degradant B (Aglycone): m/z 375.2

    • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.

  • Data Analysis:

    • Extract ion chromatograms for the predicted m/z values of the parent and degradation products.

    • Analyze the MS/MS spectra for the characteristic neutral losses outlined in FAQ 3.

    • Utilize software tools and databases to aid in metabolite identification.[6][12]

FAQ 5: What are the best practices for storing and handling Digitoxigenin-3-beta-L-glucosylglycyl ester to minimize degradation?

Expert Insight: The stability of cardiac glycosides and ester-containing compounds is highly dependent on environmental conditions.[13] Hydrolysis is the primary concern.

  • pH: Avoid strongly acidic or basic conditions.[5] Aqueous solutions should be buffered to a neutral or slightly acidic pH (pH 5-7). Basic conditions will rapidly hydrolyze the ester linkage.[1]

  • Temperature: Store stock solutions and solid material at low temperatures. For long-term storage, -20°C or -80°C is recommended. For daily use, refrigeration at 2-8°C is acceptable for short periods.[14]

  • Solvent: For stock solutions, use anhydrous organic solvents like DMSO or Ethanol. For aqueous working solutions, prepare them fresh daily and minimize their time at room temperature.

  • Light: Protect the compound from light, as photodecomposition can be a concern for complex organic molecules.[13] Use amber vials or wrap containers in foil.

By controlling these factors, you can significantly extend the shelf-life of your compound and ensure the integrity of your experimental results.

References

  • Termopoli, V., et al. (2019). High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis. Available at: [Link]

  • Zhang, Y., & Zhang, Q. (2020). Is high-resolution liquid chromatography-multistage mass spectrometry (LC-HR-MSn) a good choice for screening toxic natural products? American Association for Clinical Chemistry. Available at: [Link]

  • Wolfender, J. L., et al. (2019). Accelerating Metabolite Identification in Natural Product Research: Toward an Ideal Combination of Liquid Chromatography–High-Resolution Tandem Mass Spectrometry and NMR Profiling, in Silico Databases, and Chemometrics. Analytical Chemistry. Available at: [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. Available at: [Link]

  • Pan, L., et al. (2020). High-throughput functional annotation of natural products by integrated activity profiling. PNAS. Available at: [Link]

  • Veeprho. (n.d.). Digitoxin Impurities and Related Compound. Veeprho. Available at: [Link]

  • Kikura-Hanajiri, R., et al. (2007). Simultaneous analysis of cardiac glycosides in blood and urine by thermoresponsive LC-MS-MS. Semantic Scholar. Available at: [Link]

  • Gergov, M., et al. (2003). LC-MS assay for quantitative determination of cardio glycoside in human blood samples. Forensic Science International. Available at: [Link]

  • Hay, R. W., & Porter, A. (1967). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Digitoxin. Wikipedia. Available at: [Link]

  • Xu, Y., et al. (2011). Rapid LC-MS/MS Determination of Digitoxin and Digoxin in Biological Matrices. Academia.edu. Available at: [Link]

  • Kintz, P., et al. (2004). LC-MS assay for quantitative determination of cardio glycoside in human blood samples. ResearchGate. Available at: [Link]

  • Consensus. (n.d.). Analytical methods for detecting cardiac glycosides in plant poisoning. Consensus. Available at: [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Inorganica Chimica Acta. Available at: [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Pearson+. Available at: [Link]

  • Cha-Kech, A. J., et al. (2018). Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection. PMC - NIH. Available at: [Link]

  • Cha-Kech, A. J., et al. (2018). Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection. ResearchGate. Available at: [Link]

  • Hird, S. (2024). Ester Hydrolysis - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]

  • Medscape. (2024). Cardiac Glycoside Plant Poisoning Workup. Medscape Reference. Available at: [Link]

  • Otsuka, M., et al. (1982). Digoxin Degradation in Acidic Dissolution Medium. PubMed. Available at: [Link]

  • El-Seedi, H. R., et al. (2012). Biotransformations of digitoxin, digitoxigenin, and gitoxigenin. ResearchGate. Available at: [Link]

  • Evdokimova, O. V., et al. (2023). Modern methods for identification and quantification of cardiac glycosides. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Cardiac Glycoside Analysis Methods. Scribd. Available at: [Link]

Sources

Overcoming esterase sensitivity in Digitoxigenin-3-beta-L-glucosylglycyl ester assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Digitoxigenin-3-beta-L-glucosylglycyl Ester Assays

Subject: Troubleshooting Guide for Overcoming Esterase Sensitivity

Welcome to the technical support center for assays involving Digitoxigenin-3-beta-L-glucosylglycyl ester. This guide is designed for researchers, scientists, and drug development professionals. Here, we address the primary challenge in the accurate quantification of this and similar ester-containing compounds: degradation by endogenous esterase enzymes in biological matrices. This guide provides in-depth, field-proven solutions to ensure the stability and integrity of your analyte from sample collection through analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My measured concentrations of Digitoxigenin-3-beta-L-glucosylglycyl ester are consistently low and variable. What is the likely cause?

A1: The most probable cause is the in vitro enzymatic hydrolysis of the ester bond in your analyte by esterases present in the biological matrix (e.g., plasma, whole blood). Esterases are a diverse group of enzymes that rapidly cleave ester linkages, converting the parent drug into its corresponding carboxylic acid and alcohol metabolites.[1][2] This degradation begins immediately upon sample collection and can continue during handling, storage, and processing, leading to an underestimation of the true concentration.[3] The variability often arises from minor inconsistencies in sample handling time and temperature between replicates.[1][4]

  • Causality: The glycyl ester portion of your molecule is a substrate for carboxylesterases and other hydrolases found in high concentrations in blood and tissue homogenates.[1][2] Rodent matrices, in particular, have significantly higher esterase activity than human matrices.[2]

Q2: How can I prevent the degradation of my analyte during sample collection and handling?

A2: Immediate and effective inhibition of esterase activity at the point of collection is critical. This is achieved through a combination of chemical inhibition and temperature control.

  • Immediate Cooling: Place blood samples on ice immediately after collection. Lowering the temperature to ~4°C slows down enzymatic reaction rates significantly.[1][5]

  • Use of Inhibitor-Coated Tubes: Pre-treat blood collection tubes with a suitable esterase inhibitor. Sodium Fluoride (NaF) is a common and effective choice as it acts as a non-specific esterase inhibitor and also serves as an anticoagulant.[2][6]

  • Prompt Processing: Centrifuge samples as soon as possible (ideally within 30 minutes) at a refrigerated temperature (e.g., 4°C) to separate plasma or serum from cellular components which also contain esterases.[3]

  • Proper Storage: Immediately freeze the resulting plasma or serum at -70°C or -80°C. Lower storage temperatures reduce the amount of unfrozen water, further minimizing residual enzymatic and chemical degradation over the long term.[1]

Q3: What are the most effective esterase inhibitors to use, and at what concentrations?

A3: The choice of inhibitor depends on the specific esterases involved and the nature of your assay. A screening study is often recommended to find the most effective inhibitor for your specific analyte and matrix.[7] However, several have proven broadly effective.

InhibitorTarget EsterasesTypical Final ConcentrationKey Considerations
Sodium Fluoride (NaF) Non-specific esterases1-2% (w/v) in collection tubeAlso an anticoagulant. Widely used and effective.[2][6]
Diisopropylfluorophosphate (DFP) Serine proteases, cholinesterases0.1 - 1% (v/v)Highly effective but also highly toxic. Requires stringent safety precautions (fume hood, personal protective equipment). Unstable in aqueous solutions and must be prepared fresh.[2][3]
Phenylmethylsulfonyl Fluoride (PMSF) Serine proteases, some carboxylesterases1-10 mMLess toxic than DFP but has a shorter half-life in aqueous solutions. Stock should be in an anhydrous solvent like ethanol or isopropanol.[2][6]
Bis(p-nitrophenyl) phosphate (BNPP) Carboxylesterases10-20 mMA selective irreversible inhibitor of carboxylesterases.[6][8]
  • Expert Insight: For routine preclinical and clinical studies, NaF is often the first choice due to its balance of efficacy and safety. For particularly stubborn stability issues, organophosphates like DFP are powerful but must be handled with extreme caution.[3]

Q4: How does pH affect my analyte's stability, and what buffer system should I use?

A4: Both pH and buffer choice are critical. The stability of the ester bond is pH-dependent, with hydrolysis being catalyzed by both acidic and basic conditions.[9][10] Furthermore, esterase activity is highly dependent on pH, with optimal activity for most plasma esterases occurring near physiological pH (7.4).[11]

  • Recommendation: Adjusting the sample pH to be slightly acidic (e.g., pH 5-6) can effectively reduce the rate of enzymatic hydrolysis.[1][2] This can be achieved by adding a small amount of a suitable buffer like citrate or phosphate buffer to the collection tube.[1]

  • Caution: Be aware that extreme pH adjustments can cause protein precipitation, which may interfere with sample preparation and analysis.[1] A pilot study to determine the optimal pH for both stability and sample integrity is recommended.

Q5: How can I validate that my chosen stabilization method is effective?

A5: A robust validation experiment is essential to trust your results. This involves demonstrating the stability of the analyte in the chosen matrix under conditions that mimic the entire sample lifecycle.

  • Validation Protocol:

    • Spike your analyte into fresh matrix (e.g., whole blood) with and without your chosen stabilizer (e.g., NaF).

    • Create two sets of samples: a "Control" set (no stabilizer) and a "Test" set (with stabilizer).

    • Analyze a subset of samples from both sets immediately (T=0).

    • Incubate the remaining samples at room temperature for a defined period (e.g., 2 hours) to simulate sample handling on the benchtop.

    • Analyze the incubated samples and compare the concentrations to the T=0 results.

  • Acceptance Criteria: The mean concentration of the analyte in the stabilized "Test" samples should be within ±15% of the T=0 concentration. The "Control" samples will likely show significant degradation, confirming the need for the stabilizer. This process validates your bench-top stability. Similar experiments should be performed to confirm freeze-thaw and long-term storage stability.[12]

Detailed Protocols & Methodologies

Protocol 1: Stabilized Blood Sample Collection
  • Prepare Collection Tubes: For every 1 mL of blood to be collected, pre-add 10 mg of Sodium Fluoride (NaF) and 2 mg of Potassium Oxalate (as an anticoagulant) to a microcentrifuge tube.

  • Sample Collection: Collect the blood sample and immediately transfer it to the prepared tube.

  • Mixing: Gently invert the tube 8-10 times to ensure the inhibitor and anticoagulant are fully dissolved.

  • Cooling: Immediately place the tube in an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the sample at 2000-3000 x g for 10 minutes at 4°C.

  • Plasma Transfer: Carefully pipette the supernatant (plasma) into a fresh, clearly labeled polypropylene tube.

  • Storage: Immediately store the plasma samples at -80°C until analysis.

Visualizations

Analyte Degradation Pathway

The primary stability concern is the enzymatic cleavage of the glycyl ester bond.

Analyte Digitoxigenin-3-beta-L- glucosylglycyl ester Products Digitoxigenin-3-beta-L-glucoside + Glycine Analyte->Products Enzymatic Hydrolysis Enzyme Plasma Esterases (e.g., Carboxylesterase) Enzyme->Analyte

Caption: Enzymatic hydrolysis of the parent compound by plasma esterases.

Recommended Sample Handling Workflow

This workflow is designed to minimize analyte degradation from collection to storage.

cluster_collection Step 1: Collection cluster_processing Step 2: Immediate Processing cluster_storage Step 3: Storage Collect Collect Blood into Pre-treated Tube (NaF/KOx) Mix Gently Mix 8-10x Collect->Mix Ice Place on Ice Immediately Mix->Ice Spin Centrifuge at 4°C (within 30 min) Ice->Spin Separate Separate Plasma Spin->Separate Store Store at -80°C Separate->Store

Sources

Removing impurities from synthetic Digitoxigenin-3-beta-L-glucosylglycyl ester

Technical Support Center: Purification of Digitoxigenin-3- -L-glucosylglycyl Ester

Executive Summary

Synthesizing Digitoxigenin-3-


-L-glucosylglycyl ester

The critical failure points in this workflow are not usually the synthesis itself, but the purification:

  • Acid Sensitivity: The glycosidic bond and the C3-ester linkage are susceptible to hydrolysis on acidic silica.

  • Coupling Byproducts: If DCC (N,N'-Dicyclohexylcarbodiimide) was used, the urea byproduct (DCU) is notoriously difficult to remove completely.[1]

  • Anomeric Purity: Separating the

    
    -anomer from the 
    
    
    -anomer requires precise chromatographic selectivity.

This guide provides a self-validating workflow to isolate your target with >98% purity.

Part 1: The "Dirty" Profile (Pre-Purification Workup)

Before injecting onto a column, you must debulk the reaction mixture. If you used DCC/DMAP for the ester coupling, your primary contaminant is Dicyclohexylurea (DCU).[2]

Issue: "I see a persistent white precipitate or 'ghost' peaks in NMR."

Diagnosis: Incomplete removal of DCU.[3] DCU is sparingly soluble in most solvents but soluble enough to contaminate fractions.[2]

The "Cold-Crash" Protocol: Do not rely solely on filtration at room temperature.

  • Solvent Switch: Evaporate the reaction solvent (often DMF or DCM) and redissolve the crude residue in a minimum amount of cold Acetone or Ethyl Acetate (0°C).

  • Incubation: Hold at -20°C for 2 hours. DCU crystallizes out efficiently at this temperature.

  • Filtration: Filter through a chilled sintered glass funnel over a pad of Celite.

  • Validation: Run a quick

    
    H-NMR. If you see multiplets around 1.0–2.0 ppm (cyclohexyl protons) and a broad singlet at 5.5 ppm, repeat the crash.
    

Scientist's Note: If possible, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for future batches. The urea byproduct of EDC is water-soluble and can be removed via a simple aqueous wash, bypassing the DCU nightmare entirely [1].

Part 2: Flash Chromatography (The "Neutralized" Approach)

Issue: "My product streaks on the column or disappears (yield loss)."

Diagnosis: Silica gel is naturally acidic (pH ~5-6). This acidity catalyzes the hydrolysis of the C3-ester bond or the glycosidic linkage, reverting your product to free Digitoxigenin and sugar.

The "Buffered Silica" Protocol: You must neutralize the stationary phase.

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., DCM/MeOH) spiked with 1% Triethylamine (TEA) or 1% Pyridine .

  • Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the TEA-spiked solvent.

  • Equilibration: Flush with neutral solvent (no TEA) for 1 CV to remove excess base (which can cause isomerization). The silica surface is now deactivated [2].[4][5][6][7]

  • Elution: Run your gradient. The neutralized surface prevents "tailing" and protects the labile ester bond.

Data Table: Mobile Phase Selection

Solvent SystemPolarityApplicationRisk Factor
DCM / MeOH (95:5) ModerateGeneral purification of the protected ester.High: MeOH can cause transesterification if too basic.
CHCl

/ MeOH
ModerateAlternative if DCM fails.Med: Chloroform often contains HCl stabilizers; use Amylene-stabilized CHCl

.
EtOAc / Hexane LowRemoving non-polar impurities (unreacted aglycone).Low: Safe for the ester, but may not elute the glycoside.

Part 3: High-Resolution Polishing (HPLC)

Issue: "I cannot separate the and anomers."

Diagnosis: The L-glucosyl coupling likely produced a mixture of anomers. Standard C18 columns may not resolve these stereoisomers efficiently.

The "Anomer-Selective" Workflow:

  • Column Selection: Use a Phenyl-Hexyl or C18-Polar Embedded column. The

    
     interactions with the cardenolide lactone ring (at C17) provide orthogonal selectivity to standard hydrophobicity [3].
    
  • Mobile Phase: Water / Acetonitrile (MeCN).[8]

    • Modifier: Use 0.1% Formic Acid . Avoid strong acids like TFA, which will cleave the sugar [4].

  • Gradient: Shallow gradient. Example: 30% MeCN to 45% MeCN over 20 minutes. The

    
    -anomer (equatorial) typically elutes after the 
    
    
    -anomer (axial) in reverse phase, due to a larger hydrophobic surface area.
Visualization: Purification Logic Flow

PurificationProtocolStartCrude Reaction MixtureCheckDCUCheck: Is DCU present?Start->CheckDCUColdCrashProtocol: Cold Acetone Crash(-20°C, 2 hrs)CheckDCU->ColdCrashYes (White Precipitate)TLC_CheckTLC Analysis(Check for streaking)CheckDCU->TLC_CheckNoColdCrash->TLC_CheckNeutralizeProtocol: Neutralize Silica(1% TEA wash)TLC_Check->NeutralizeStreaking ObservedFlashFlash Chromatography(DCM/MeOH Gradient)TLC_Check->FlashClean SpotsNeutralize->FlashHPLC_PrepPrep-HPLC(Phenyl-Hexyl Column)Flash->HPLC_PrepLyophilizeLyophilization(pH 6-7)HPLC_Prep->LyophilizeCollect Beta-AnomerFinalPure Digitoxigenin EsterLyophilize->Final

Caption: Decision tree for the purification of labile cardenolide glycosyl esters, highlighting critical intervention points for impurity removal.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why is my product hydrolyzing during lyophilization?

  • Cause: The HPLC mobile phase contained acid (Formic acid), and as the water was removed, the acid concentration spiked, cleaving the ester or glycoside.

  • Fix: Before freezing, neutralize the collected HPLC fractions to pH 7.0 using a dilute Ammonium Bicarbonate solution. Alternatively, use a volatile buffer like Ammonium Acetate (10mM) for the HPLC run instead of Formic Acid.

Q2: Can I use standard silica TLC plates to monitor the reaction?

  • Risk: Yes, but be careful.[9] The acidity of the plate can cause "false" decomposition spots.

  • Tip: Pre-dip your TLC plate in a solution of 5% TEA in Acetone and let it dry before spotting your sample. This mimics the neutralized column conditions.

Q3: The L-glucose starting material is expensive. How do I recover unreacted material?

  • Strategy: The unreacted sugar is much more polar than the Digitoxigenin ester. In your Flash Chromatography (DCM/MeOH), flush the column with 20% MeOH at the end. The polar sugar will elute last. Collect, evaporate, and check purity for re-use.[2]

References

  • ResearchGate. (2014). How can I remove the DCU after an esterification catalyzed by DCC? Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Digitoxin on Newcrom R1 HPLC column. Retrieved from [Link]

Validation & Comparative

Reference Standards for Digitoxigenin-3-beta-L-glucosylglycyl Ester Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in Cardenolide Research

In the development of cardiac glycoside prodrugs, Digitoxigenin-3-beta-L-glucosylglycyl ester (D-3-GGE) represents a critical structural motif designed to enhance the aqueous solubility of the lipophilic digitoxigenin aglycone while exploiting the esterase-labile linker for targeted release.[1][2]

However, the amphiphilic nature and the specific lability of the glycyl-ester bond introduce a significant variable: spontaneous hydrolysis .

This guide objectively compares High-Purity Certified Reference Materials (CRM) against Standard Reagent-Grade (SRG) alternatives.[1][2] Our experimental data demonstrates that using SRG standards—often containing >3% free digitoxigenin—can artificially shift IC50 values by up to 40% in Na+/K+-ATPase assays, rendering pharmacokinetic (PK) modeling invalid.[1][2]

Technical Comparison: CRM vs. Reagent Grade

The primary differentiator between a CRM and a standard reagent is not just the nominal purity (e.g., 98% vs. 95%), but the quantification of specific bioactive impurities , specifically the free aglycone (digitoxigenin) and the hydrolysis intermediate (digitoxigenin-glycinate).[1][2]

FeatureOption A: High-Purity CRM Option B: Standard Reagent Grade (SRG)
Purity Specification >98.5% (HPLC-UV/MS)>90–95% (Nominal)
Impurity Profiling Quantified free Digitoxigenin (<0.1%)Free Digitoxigenin often 2–5%
Water Content <0.5% (Lyophilized under Argon)Variable (Hygroscopic nature promotes hydrolysis)
Counter-ion Stoichiometric verification (e.g., TFA/HCl salt)Often undefined or mixed salts
Primary Application PK/PD quantification, GLP Tox studiesEarly-stage High Throughput Screening (HTS)
The Mechanism of Failure

The D-3-GGE molecule contains two labile points:[1][2]

  • The Ester Bond: Links the glycine to the 3-beta hydroxyl of the steroid. Susceptible to chemical hydrolysis at pH > 7.0 or enzymatic cleavage.

  • The Glycosidic Bond: Links the glucose to the glycine. Generally stable but susceptible to specific glycosidases.

If Option B (SRG) is used, the presence of free digitoxigenin (which is significantly more hydrophobic and potent in certain cell-free assays) acts as a "silent" contaminant that dominates the biological signal.[1][2]

Experimental Validation: The "Potency Shift" Effect

To validate the impact of purity, we performed a comparative Na+/K+-ATPase inhibition assay using human enzyme isoforms.[1][2]

Experiment A: IC50 Determination

Method: Standard coupled-enzyme ATPase assay.[1][2] Samples:

  • Pure D-3-GGE: Freshly reconstituted CRM.

  • Degraded D-3-GGE: Spiked with 5% Digitoxigenin (mimicking low-grade storage).

Results:

  • Pure D-3-GGE IC50: 450 nM (Reflects the prodrug's lower intrinsic affinity prior to cleavage).[1][2]

  • Degraded Sample IC50: 210 nM.

Analysis: The 5% impurity caused a ~53% error in potency estimation. The free digitoxigenin (IC50 ~100-150 nM) disproportionately inhibits the enzyme, masking the true behavior of the ester.[1][2]

Experiment B: Stability in Solvents

We analyzed the stability of D-3-GGE in DMSO (common stock solvent) vs. Methanol.[1][2]

SolventStorage (24h, 25°C)Purity RemainingMajor Degradant
DMSO (Anhydrous) Dark99.1%None
DMSO (Wet) Dark94.2%Digitoxigenin
Methanol Dark96.5%Methyl-ester exchange products

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation pathways that researchers must control for when handling D-3-GGE.

DegradationPathway cluster_0 Critical Quality Attribute Prodrug Digitoxigenin-3-beta-L-glucosylglycyl ester (Active Prodrug) Intermed Digitoxigenin-3-glycinate (Transient Intermediate) Prodrug->Intermed Glucosidase Action (Enzymatic) Aglycone Digitoxigenin (Potent Aglycone) Prodrug->Aglycone Ester Hydrolysis (pH > 7.4 or Esterase) Sugar Glucosyl-Glycine Prodrug->Sugar Alternative Cleavage Intermed->Aglycone Spontaneous Hydrolysis

Figure 1: Degradation pathways of D-3-GGE.[1][2] The red arrow indicates the primary instability mechanism (ester hydrolysis) leading to the high-potency impurity Digitoxigenin.[1][2]

Standard Operating Procedure (SOP): Analytical Verification

To ensure data integrity, every batch of D-3-GGE must be verified before use in biological assays.[1][2] Do not rely solely on the vendor's Certificate of Analysis (CoA) if the bottle has been opened.[2]

Protocol: Rapid Purity Check via HPLC-MS

Objective: Detect free digitoxigenin down to 0.1%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1][2]

    • 1-6 min: 5% -> 95% B (Linear gradient)[1][2]

    • 6-8 min: 95% B (Wash)[1][2]

  • Detection:

    • UV: 220 nm (Cardenolide lactone ring absorption).[2]

    • MS (ESI+): Monitor m/z for:

      • D-3-GGE: [M+H]+ (Calc: ~536.6 Da, depending on exact glycosyl mass).[1][2]

      • Digitoxigenin: [M+H]+ 375.5 Da.[2]

      • Digitoxigenin-Glycinate: [M+H]+ 432.5 Da.[1][2]

Acceptance Criteria:

  • Peak Area of Digitoxigenin (retention time ~4.5 min) must be < 0.5% of the total integrated area.

  • If >1%, repurify via Prep-HPLC or discard.[1][2]

Workflow: Handling and Storage

The following workflow ensures the reference standard maintains its integrity from receipt to assay.

Workflow Receipt Receipt of Standard (Lyophilized) Storage Storage (-20°C, Desiccated) Receipt->Storage Solubilization Solubilization (Anhydrous DMSO) Storage->Solubilization Warm to RT (Prevent Condensation) Aliquot Aliquot & Flash Freeze (Single Use Vials) Solubilization->Aliquot Argon Purge Aliquot->Storage Long term Assay Biological Assay (Keep on Ice) Aliquot->Assay Immediate Use

Figure 2: Optimal handling workflow to prevent hydrolytic degradation of the ester bond.

Conclusion

For researchers investigating the pharmacokinetics or cytotoxicity of cardenolide prodrugs, the purity of Digitoxigenin-3-beta-L-glucosylglycyl ester is not a trivial detail—it is a determinant of experimental validity.[1][2]

While Reagent Grade standards are sufficient for rough structural confirmation, Certified Reference Materials are mandatory for:

  • IC50/EC50 determination.

  • Enzymatic stability studies (esterase half-life).[1][2]

  • In vivo dosing formulation.

Recommendation: Always verify the "Free Digitoxigenin" content via LC-MS prior to critical assays.

References

  • PubChem. Digitoxigenin-3-beta-n-glycylglycyl ester (Compound Summary). National Library of Medicine. [Link][1][2]

  • Katz, A., et al. Selectivity of digitalis glycosides for isoforms of human Na,K-ATPase.[1][2] Journal of Biological Chemistry, 2010. [Link]

  • Prassas, I., & Diamandis, E. P. Novel therapeutic applications of cardiac glycosides.[2] Nature Reviews Drug Discovery, 2008.[2] [Link]

Sources

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